molecular formula C10H22 B044116 3-Ethyloctane CAS No. 5881-17-4

3-Ethyloctane

Cat. No.: B044116
CAS No.: 5881-17-4
M. Wt: 142.28 g/mol
InChI Key: OEYGTUAKNZFCDJ-UHFFFAOYSA-N
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Description

3-Ethyloctane is a branched-chain alkane of significant interest in chemical and petroleum research. Its primary application is as a high-purity reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), where it is used for instrument calibration, method development, and the identification of complex hydrocarbon mixtures. The specific branching pattern conferred by the ethyl group on a linear octane chain makes it a valuable model compound for studying the structure-property relationships in hydrocarbons. Researchers utilize this compound to investigate combustion kinetics, fuel performance, and octane rating, as the structure and isomerization of alkanes directly influence fuel efficiency and knocking behavior in internal combustion engines. Furthermore, it serves as a useful intermediate or non-polar solvent in organic synthesis and materials science for studying solvation effects and reaction mechanisms in hydrophobic environments. This compound is provided as a highly purified substance to ensure reliability and reproducibility in experimental data, making it an essential tool for chemists and engineers in energy and fundamental organic chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyloctane
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InChI

InChI=1S/C10H22/c1-4-7-8-9-10(5-2)6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYGTUAKNZFCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5064049
Record name Octane, 3-ethyl-
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Molecular Weight

142.28 g/mol
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CAS No.

5881-17-4
Record name 3-Ethyloctane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 3-ethyl-
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Record name Octane, 3-ethyl-
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Record name Octane, 3-ethyl-
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Record name 3-ethyloctane
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Ethyloctane, a branched alkane with significance in various chemical and industrial applications. The data presented herein is curated from various chemical databases and scientific literature, offering a reliable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a colorless, flammable liquid with a chemical formula of C10H22.[1][2][3][4] It is an isomer of decane, consisting of an eight-carbon chain with an ethyl group substituted at the third carbon position.[4][5] This branched structure influences its physical properties, distinguishing it from its straight-chain counterpart.[5] Like other alkanes, it is a non-polar compound, rendering it insoluble in water but soluble in many organic solvents.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

Physical PropertyValueUnitsReference(s)
Molecular Formula C10H22-[1][2][3]
Molecular Weight 142.28 g/mol [1][2][5][6][7]
Boiling Point 165 - 168°C[1][8][9][10]
Melting Point -87.69°C[1][11]
Density 0.7359 - 0.7360g/cm³ at 20-25°C[1][8][11]
Refractive Index 1.4136 - 1.4156at 20°C[8][11]
Water Solubility 65.19µg/L (temperature not stated)[1][11]
Flash Point 38.2°C[5][12]
Autoignition Temperature 230°C[8]
Enthalpy of Vaporization (ΔvapH°) 49.0kJ/mol[2]
Henry's Law Constant (k°H) 0.00016mol/(kg*bar) at 298.15 K[13]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, the following are generalized, standard laboratory procedures for measuring the key physical properties of liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this can be determined using several methods:

  • Simple Distillation: A sample of the liquid is heated in a distillation apparatus. The temperature of the vapor that distills is measured with a thermometer. The stable temperature reading during the distillation of the bulk liquid is recorded as the boiling point.

  • Thiele Tube Method: A small amount of the sample is placed in a small test tube along with an inverted capillary tube. This setup is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a rapid stream of bubbles emerges from the capillary, and then just as the liquid re-enters the capillary upon cooling, is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a substance like this compound, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

  • Capillary Method: A small, frozen sample is placed in a capillary tube. The tube is then slowly heated in a melting point apparatus. The temperature range from which the substance begins to melt until it becomes completely liquid is recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

  • Gravimetric Method: A known volume of the liquid is dispensed into a pre-weighed container (e.g., a pycnometer or a graduated cylinder). The container with the liquid is then weighed. The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes from one medium to another.

  • Abbe Refractometer: A few drops of the liquid sample are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the instrument is adjusted until the dividing line between light and dark fields is centered on the crosshairs. The refractive index is then read directly from the calibrated scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

General Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid organic compound such as this compound.

G Figure 1. Generalized Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Prep Obtain Pure Sample of this compound BoilingPoint Boiling Point Determination (e.g., Distillation, Thiele Tube) Prep->BoilingPoint MeltingPoint Melting Point Determination (Cooling followed by Capillary Method) Prep->MeltingPoint Density Density Measurement (e.g., Pycnometer) Prep->Density RefractiveIndex Refractive Index Measurement (e.g., Abbe Refractometer) Prep->RefractiveIndex Analysis Record and Analyze Data BoilingPoint->Analysis MeltingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Report Compile Technical Data Sheet Analysis->Report

Figure 1. Generalized Workflow for Physical Property Determination

References

Unveiling 3-Ethyloctane: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound (VOC) that has been identified in various natural sources. While its primary anthropogenic associations are with crude oil and petroleum products, its presence in the marine environment, particularly in seaweeds, is of growing interest to researchers. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its sources, and presenting available, albeit limited, quantitative data. The guide also outlines a common experimental protocol for the extraction and analysis of this compound from biological matrices and explores its potential biosynthetic origins.

Natural Occurrence of this compound

The primary natural sources of this compound identified to date are crude oil and certain species of marine algae.

Petroleum Products

This compound is a naturally occurring component of crude oil and is consequently found in various refined petroleum products. Its concentration can vary depending on the source of the crude oil.

Marine Algae (Seaweeds)

Scientific studies have confirmed the presence of this compound as a volatile organic compound in several species of seaweeds. Research on Malaysian seaweeds, for instance, has identified this compound as one of the many hydrocarbons released. The specific species in which its presence is suggested include:

  • Caulerpa lentillifera (Green Seaweed)

  • Kappaphycus alvarezii (Red Seaweed)

  • Sargassum polycystum (Brown Seaweed)

The volatile nature of this compound suggests it may play a role in the chemical ecology of these marine organisms, potentially acting as a semiochemical (a chemical involved in communication). However, specific biological activities or signaling pathways involving this compound in these organisms have yet to be elucidated.

Data Presentation

Natural SourceSpeciesConcentration Range (µg/g or ng/g dry weight)Analytical MethodReference
Marine AlgaeCaulerpa lentilliferaData Not AvailableHS-SPME-GC-MS(Izzreen et al., 2011)
Marine AlgaeKappaphycus alvareziiData Not AvailableHS-SPME-GC-MS(Izzreen et al., 2011)
Marine AlgaeSargassum polycystumData Not AvailableHS-SPME-GC-MS(Izzreen et al., 2011)
Crude OilVariousVariableGC-MSGeneral Knowledge

Experimental Protocols

The following is a detailed methodology for the extraction and analysis of volatile compounds, including this compound, from seaweed samples, based on the work of Izzreen et al. (2011).

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the solvent-free extraction and analysis of volatile and semi-volatile organic compounds from various matrices.

1. Sample Preparation:

  • Fresh seaweed samples are cleaned of any epiphytes and debris.

  • The samples are then freeze-dried to remove water content.

  • The dried seaweed is ground into a fine powder to increase the surface area for extraction.

2. HS-SPME Procedure:

  • A known amount of the powdered seaweed sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

  • The vial is sealed with a PTFE/silicone septum.

  • The vial is then placed in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • A solid-phase microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane, PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis:

  • Following extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

  • The GC is equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • The oven temperature program is set to separate the individual volatile compounds. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped up to 250°C at a rate of 5°C/minute, and held for 5 minutes.

  • The separated compounds are detected by a mass spectrometer (MS), which provides both mass spectral data for compound identification and quantitative data based on peak area.

  • Identification of this compound is achieved by comparing its mass spectrum and retention time with those of a certified reference standard.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Seaweed Sample Clean Cleaning Sample->Clean FreezeDry Freeze-Drying Clean->FreezeDry Grind Grinding FreezeDry->Grind Vial Headspace Vial Grind->Vial Equilibrate Equilibration (Heat) Vial->Equilibrate SPME HS-SPME Equilibrate->SPME Desorption Thermal Desorption SPME->Desorption GCMS GC-MS Analysis Identification Compound Identification GCMS->Identification Quantification Quantification GCMS->Quantification Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Detection->GCMS

Caption: Workflow for the analysis of this compound from seaweed.

Hypothesized Biosynthetic Pathway of this compound

While the specific biosynthetic pathway for this compound in marine algae has not been elucidated, a plausible pathway can be hypothesized based on the known biosynthesis of other branched-chain alkanes. This likely involves the fatty acid synthesis (FAS) pathway followed by elongation, modification, and decarboxylation steps.

biosynthetic_pathway cluster_fas Fatty Acid Synthesis (FAS) cluster_modification Modification & Elongation cluster_final_steps Final Steps AcetylCoA Acetyl-CoA FAS_enzymes FAS Enzymes AcetylCoA->FAS_enzymes MalonylCoA Malonyl-CoA MalonylCoA->FAS_enzymes FattyAcids Straight-Chain Fatty Acids FAS_enzymes->FattyAcids Elongase Elongase FattyAcids->Elongase Methyltransferase Methyltransferase (Hypothetical) Elongase->Methyltransferase BranchedFattyAcid Branched-Chain Fatty Acid Precursor Methyltransferase->BranchedFattyAcid Reduction Reduction BranchedFattyAcid->Reduction Decarboxylation Decarboxylation Reduction->Decarboxylation Ethyloctane This compound Decarboxylation->Ethyloctane

Caption: A hypothesized biosynthetic pathway for this compound in marine algae.

Conclusion

This compound is a naturally occurring branched-chain alkane with known sources in petroleum and, more recently, in marine seaweeds. While its presence in the marine biosphere is established, there is a clear need for further research to quantify its concentration in various species and to understand its ecological role and biosynthetic pathways. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations, which could uncover novel aspects of marine chemical ecology and potentially lead to new applications for this compound.

An In-depth Technical Guide on the Thermochemical Data of 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key thermochemical properties of 3-Ethyloctane (C₁₀H₂₂). The data presented herein is crucial for various applications, including reaction modeling, process design, and safety analysis in the chemical and pharmaceutical industries. The information is compiled from critically evaluated data sources, ensuring reliability and accuracy.

Data Presentation

The core thermochemical data for this compound in its liquid and ideal gas phases are summarized in the tables below. These values are essential for understanding the energetic landscape of this branched alkane.

Table 1: Standard Molar Enthalpy of Formation, Standard Molar Entropy, and Molar Heat Capacity at Constant Pressure (298.15 K)

PropertyPhaseValueUnitsSource
Standard Molar Enthalpy of Formation (ΔfH°)Liquid-301.9 ± 1.8kJ/mol[1]
Ideal Gas-255.01kJ/mol[2]
Standard Molar Entropy (S°)Liquid425.4 ± 3.0J/mol·K[1]
Ideal Gas517.43 ± 4.14J/mol·K[1]
Molar Heat Capacity at Constant Pressure (Cp)Liquid312.3 ± 2.5J/mol·K[1]
Ideal Gas231.2 ± 1.8J/mol·K[1]

Table 2: Temperature-Dependent Ideal Gas Properties

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)Standard Molar Entropy (S°) (J/mol·K)Enthalpy (H - H°(298.15 K)) (kJ/mol)
200178.6461.2-20.9
300232.5518.30.2
400288.7575.426.2
500342.3632.157.8
600391.0687.594.5
700433.8741.0135.7
800470.8792.2180.9
900502.6840.9229.6
1000529.9887.0281.2
1500625.51102.1559.8
Source: Critically evaluated data from NIST/TRC Web Thermo Tables.[1]

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the values presented are derived from critically evaluated data, which relies on established experimental techniques for alkanes and advanced computational methods. The general experimental protocols for determining the key thermochemical properties are outlined below.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like this compound is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

  • Method: Bomb Calorimetry

    • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

    • The bomb is then pressurized with an excess of pure oxygen.

    • The sealed bomb is submerged in a known mass of water in an insulated container (calorimeter).

    • The sample is ignited electrically, and the complete combustion reaction occurs.

    • The temperature change of the water and the calorimeter is meticulously recorded.

    • The heat released by the combustion reaction is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.[3][4]

    • The standard enthalpy of combustion is then calculated from the heat of reaction.

    • Finally, the standard enthalpy of formation is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Heat Capacity (Cp)

The heat capacity of this compound in its liquid and gaseous states is measured using calorimetric techniques.

  • Method: Adiabatic Calorimetry or Differential Scanning Calorimetry (DSC)

    • Adiabatic Calorimetry: A known mass of the sample is placed in a calorimeter that is maintained in a near-perfect adiabatic environment (no heat exchange with the surroundings). A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is then calculated from the energy input and the temperature change.

    • Differential Scanning Calorimetry (DSC): A small, encapsulated sample and a reference material are heated at a constant rate. The difference in the heat flow required to maintain the sample and the reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

3. Standard Molar Entropy (S°)

The absolute entropy of a substance is determined by measuring its heat capacity from a very low temperature (approaching 0 K) up to the desired temperature.

  • Method: Calorimetric Measurement of Heat Capacity

    • The heat capacity of the solid and liquid phases of this compound is measured as a function of temperature using a highly sensitive calorimeter, starting from cryogenic temperatures.

    • The entropy at a given temperature is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to that temperature.

    • The entropies of any phase transitions (solid-solid, solid-liquid, liquid-gas) that occur within the temperature range are also measured and added to the total entropy.

    • For the ideal gas state, statistical mechanics calculations are often employed, using molecular parameters obtained from spectroscopic data, to complement the experimental calorimetric data.

Mandatory Visualization

The following diagram illustrates the workflow for obtaining and evaluating the thermochemical data of this compound.

Thermochemical_Data_Workflow cluster_experimental Experimental Determination cluster_computational Computational & Predictive Methods cluster_evaluation Data Evaluation & Dissemination exp_combustion Combustion Calorimetry (Bomb Calorimeter) crit_eval Critical Evaluation & Consistency Checks exp_combustion->crit_eval ΔcH° exp_cp Heat Capacity Measurement (DSC, Adiabatic Calorimetry) exp_cp->crit_eval Cp(T) exp_entropy Low-Temperature Calorimetry exp_entropy->crit_eval S°(T) group_contribution Group Contribution Methods (e.g., Joback) group_contribution->crit_eval Initial Estimates stat_mech Statistical Mechanics stat_mech->crit_eval Ideal Gas Properties nist_tde NIST ThermoData Engine (Dynamic Data Evaluation) final_data Final Tabulated Thermochemical Data nist_tde->final_data Recommended Values crit_eval->nist_tde Validated Data

Caption: Workflow for Thermochemical Data Determination.

References

3-Ethyloctane CAS number 5881-17-4.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyloctane (CAS: 5881-17-4)

Introduction

This compound, identified by the CAS number 5881-17-4, is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] It consists of a linear octane (B31449) backbone with an ethyl group substituted at the third carbon position.[1] This structure results in a colorless, flammable liquid that is insoluble in water but soluble in organic solvents.[1] As a non-polar hydrocarbon, it demonstrates low reactivity under standard conditions.[1]

In research and industrial settings, this compound is of significant interest. It is a valuable high-purity reference standard in analytical chemistry, particularly for calibrating instruments and developing methods in gas chromatography (GC) and mass spectrometry (MS).[3] Its specific branching makes it a useful model compound for studying structure-property relationships in hydrocarbons, including investigations into combustion kinetics and fuel performance, as the isomerization of alkanes directly impacts fuel efficiency.[3] Furthermore, it serves as a non-polar solvent or intermediate in organic synthesis.[3][4]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.

PropertyValueSource(s)
CAS Number 5881-17-4[5][6][7][8]
Molecular Formula C₁₀H₂₂[1][2][5][7]
IUPAC Name This compound[3][7]
Molecular Weight 142.28 g/mol [2][3][5][6][7]
Appearance Colorless liquid[1][9]
Boiling Point 166.5 °C[9]
Melting Point -87.69 °C[9]
Density 0.736 g/cm³[9]
Water Solubility 65.19 µg/L (temperature not stated)[9]
LogP (Octanol/Water) 5.3 - 6.477[4][9][10]
InChI Key OEYGTUAKNZFCDJ-UHFFFAOYSA-N[1][3][5][7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

TechniqueDescriptionSource(s)
¹H NMR The proton NMR spectrum is complex due to the number of chemically non-equivalent protons along the carbon chain, but the chemical shifts and coupling patterns are predictable.[3][3]
¹³C NMR Carbon NMR provides direct information on the carbon skeleton, allowing for the identification of all unique carbon environments within the molecule.[11][11]
Mass Spectrometry Electron ionization mass spectrometry (EI-MS) data is available through the NIST WebBook.[12][13] The fragmentation pattern is characteristic of branched alkanes, with a top peak observed at an m/z of 71.[7][7][12][13]
Infrared (IR) Spectroscopy The gas-phase IR spectrum, available from the NIST/EPA Gas-Phase Infrared Database, shows characteristic C-H stretching and bending vibrations for alkanes.[12]

Experimental Protocols

Synthesis Methodologies

The laboratory-scale synthesis of this compound requires precise control to achieve the desired isomer with high yield.[3] Common strategies include:

  • Grignard Reaction: A robust method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently deoxygenated.[3]

    • Reaction: Propylmagnesium bromide is reacted with 3-heptanone (B90015) in an appropriate ether solvent (e.g., diethyl ether) to form the tertiary alcohol, 3-ethyl-3-octanol.[3]

    • Dehydration: The resulting alcohol is dehydrated, typically using a strong acid catalyst (e.g., H₂SO₄) and heat, to yield a mixture of alkenes.[3]

    • Hydrogenation: The alkene mixture is then subjected to catalytic hydrogenation (e.g., H₂ over a palladium catalyst) to reduce the double bond and yield the final product, this compound.[3]

  • Alkylation: This method involves the direct formation of a carbon-carbon bond on an alkane backbone.

    • Friedel-Crafts Alkylation: An octane substrate can be alkylated using an ethyl halide (e.g., ethyl chloride or bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

G Synthesis of this compound via Grignard Reaction cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation 3-Heptanone 3-Heptanone 3-Ethyl-3-octanol 3-Ethyl-3-octanol 3-Heptanone->3-Ethyl-3-octanol  + (1) Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->3-Ethyl-3-octanol  (2) Diethyl Ether Alkene Mixture Alkene Mixture 3-Ethyl-3-octanol->Alkene Mixture H₂SO₄, Heat This compound This compound Alkene Mixture->this compound H₂, Pd/C Analytical workflow for this compound identification. Sample (Hydrocarbon Mixture) Sample (Hydrocarbon Mixture) GC Injection GC Injection Sample (Hydrocarbon Mixture)->GC Injection Vaporization GC Column GC Column GC Injection->GC Column Separation MS Detector MS Detector GC Column->MS Detector Elution Data System Data System MS Detector->Data System Ionization & Detection Data Analysis Data Analysis Data System->Data Analysis Signal Processing Identification This compound Identified Data Analysis->Identification Compare to Standard

References

An In-depth Technical Guide to the Isomers of Decane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C10H22) is an alkane hydrocarbon that, in its unbranched form, is a component of gasoline and kerosene.[1][2] Beyond the straight-chain n-decane, there exist 75 structural isomers, each with the same molecular formula but unique arrangements of their carbon skeletons.[2][3] These structural differences, from subtle to significant, give rise to variations in their physicochemical properties, which are of critical importance in fields ranging from organic synthesis and fuel science to toxicology and drug development, where the specific shape and properties of a molecule can dictate its efficacy and behavior.[4]

This guide provides a comprehensive overview of the isomers of decane, focusing on their physical properties, the experimental methods used to determine these properties, and the analytical techniques for their separation and identification.

Physical Properties of Decane Isomers

The physical properties of decane isomers, such as boiling point, melting point, and density, are primarily influenced by the degree of branching in the carbon chain. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces.[4][5] This weakening of intermolecular attractions typically results in lower boiling points.[4][6] Melting points, however, are influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.[5] Highly symmetrical, branched isomers can sometimes exhibit higher melting points than their linear or less branched counterparts due to their ability to form a more stable crystal structure.[5]

Below are tables summarizing the available quantitative data for n-decane and a selection of its branched isomers.

Table 1: Boiling Points of Selected Decane Isomers

Isomer NameBoiling Point (°C)
n-Decane174[2]
2-Methylnonane166-169[7][8]
3-Methylnonane168
5-Methylnonane166
3-Ethyloctane166.6[9]
4-Ethyloctane163.65[10]
3,3,5-Trimethylheptane158-160
2,4,6-Trimethylheptane155
3,4,5-Trimethylheptane162.51[11]
2,3,4-Trimethylheptane166

Table 2: Melting Points of Selected Decane Isomers

Isomer NameMelting Point (°C)
n-Decane-30[2]
2-Methylnonane-74.65[7]
4-Ethyloctane-87.69[10][12]
3,4,5-Trimethylheptane-53.99[11]

Table 3: Densities of Selected Decane Isomers

Isomer NameDensity (g/mL at 20°C)
n-Decane0.730[2]
2-Methylnonane0.726[7][8]
4-Ethyloctane0.734
3,4,5-Trimethylheptane0.752

Experimental Protocols for Property Determination

The accurate determination of the physical properties of decane isomers relies on well-established experimental protocols.

Melting Point Determination (Capillary Method)

The melting point of a solid decane isomer can be determined using the capillary method.

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a modern digital melting point apparatus.

  • Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For liquid decane isomers, the boiling point can be determined using a small-scale method like the Thiele tube method.

  • Sample Preparation: A small volume of the liquid isomer is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating oil.

  • Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of liquid decane isomers can be accurately measured using a pycnometer.

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid decane isomer, ensuring no air bubbles are present, and the excess liquid is removed. The filled pycnometer is then weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Isomer Separation and Identification Workflow

The separation and identification of a mixture of decane isomers is a common challenge in analytical chemistry. A typical workflow involves gas chromatography for separation followed by mass spectrometry for identification.

experimental_workflow cluster_separation Separation cluster_identification Identification sample Mixture of Decane Isomers gc Gas Chromatography (GC) sample->gc Injection ms Mass Spectrometry (MS) gc->ms Elution library Spectral Library Comparison ms->library Fragmentation Pattern identification Isomer Identification library->identification

Workflow for the separation and identification of decane isomers.

In this workflow, a sample containing a mixture of decane isomers is injected into a gas chromatograph. The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. As each isomer elutes from the column, it enters a mass spectrometer, which ionizes the molecules and fragments them in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. By comparing the obtained mass spectra with a library of known spectra, the individual isomers can be identified.[13][14][15]

References

3-Ethyloctane: A Technical Guide to its Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyloctane, a branched alkane with the chemical formula C10H22, serves as a significant reference compound in analytical chemistry and a building block in organic synthesis. This document provides an in-depth overview of this compound, with a focus on its physical and chemical properties, detailed experimental protocols for its synthesis, and a historical perspective on the development of the synthetic methods used for its creation. While a singular "discovery" of this simple hydrocarbon is not documented, its existence is a direct result of the foundational advancements in organic synthesis, particularly the development of methods for constructing branched-chain alkanes.

Introduction

This compound is a saturated hydrocarbon characterized by an eight-carbon chain with an ethyl group attached to the third carbon atom.[1] As an isomer of decane, its branched structure imparts specific physical properties that are of interest in various applications, including fuel research and as a non-polar solvent in chemical reactions.[1][2] Its primary utility in a research context is as a high-purity reference standard for analytical techniques such as gas chromatography (GC) and mass spectrometry (MS), where it aids in instrument calibration and the identification of complex hydrocarbon mixtures.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are well-documented. These properties are crucial for its application as a reference standard and for predicting its behavior in various chemical processes.

PropertyValueSource
Molecular Formula C10H22[2]
Molecular Weight 142.28 g/mol [2]
CAS Registry Number 5881-17-4[4]
Boiling Point 166.5 °C[2]
Melting Point -87.69°C[2]
Density 0.7360 g/cm³[2]
Water Solubility 65.19 ug/L[2]
logP (Octanol/Water Partition Coefficient) 5.3[2]

Historical Context: The Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound is not tied to a single discovery event but rather to the broader historical development of synthetic organic chemistry. The ability to create such molecules arose from the foundational work on carbon-carbon bond formation.

A pivotal advancement in this area was the discovery of the organomagnesium halides by François Auguste Victor Grignard in 1900. The subsequent development of the Grignard reaction provided a robust and versatile method for creating new carbon-carbon bonds, which is a cornerstone for the synthesis of complex organic molecules, including branched alkanes.[5] The general approach involves the reaction of a Grignard reagent with a ketone or aldehyde to produce an alcohol, which can then be converted to the corresponding alkane.

While it is difficult to pinpoint the exact first synthesis of this compound, it would have been made possible through the application of such established synthetic methodologies. Early research into hydrocarbon synthesis was often driven by the desire to understand the components of petroleum and to develop higher-quality fuels.

Experimental Protocols for the Synthesis of this compound

Several synthetic routes can be employed to produce this compound. The choice of method often depends on the availability of starting materials and the desired purity of the final product. Below are detailed protocols for two common laboratory-scale syntheses.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by deoxygenation to yield the alkane.[3]

Step 1: Formation of 3-Ethyloctan-3-ol via Grignard Reaction

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring to initiate the formation of the Grignard reagent (propylmagnesium bromide).

    • Once the Grignard reagent has formed, cool the flask in an ice bath.

    • Add a solution of 3-heptanone in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 3-ethyl-3-octanol.

Step 2: Deoxygenation of 3-Ethyloctan-3-ol

This can be achieved through a two-step process of dehydration to an alkene followed by catalytic hydrogenation.[3]

  • Dehydration:

    • Treat the crude 3-ethyl-3-octanol with a dehydrating agent such as sulfuric acid or phosphoric acid with heating to produce a mixture of alkenes.

    • Isolate and purify the alkene mixture.

  • Hydrogenation:

    • Dissolve the alkene mixture in a suitable solvent like ethanol.

    • Add a catalyst, such as 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain this compound.

    • Purify the product by distillation or column chromatography.

Synthesis via Alkylation

This method involves the direct addition of an ethyl group to an octane (B31449) backbone, although this can often lead to a mixture of products.[1]

  • Materials:

    • Octane

    • Ethyl halide (e.g., ethyl bromide)

    • Lewis acid catalyst (e.g., aluminum chloride)

  • Procedure:

    • In a reaction vessel, combine octane with a catalytic amount of aluminum chloride.

    • Slowly add ethyl bromide to the mixture with stirring.

    • Control the reaction temperature to prevent side reactions.

    • After the reaction is complete, quench the reaction with water or a dilute acid.

    • Separate the organic layer, wash, dry, and purify by fractional distillation to isolate this compound from other isomers and unreacted starting materials.

Visualizing Synthetic Pathways

The logical flow of the Grignard synthesis of this compound can be visualized using a workflow diagram.

Grignard_Synthesis_of_3_Ethyloctane cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation 1-Bromopropane 1-Bromopropane Propylmagnesium_Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium_Bromide Mg Mg Mg->Propylmagnesium_Bromide Tertiary_Alkoxide Tertiary Alkoxide Intermediate Propylmagnesium_Bromide->Tertiary_Alkoxide 3-Heptanone 3-Heptanone 3-Heptanone->Tertiary_Alkoxide Acidic_Workup Acidic Workup Tertiary_Alkoxide->Acidic_Workup 3-Ethyl-3-octanol 3-Ethyl-3-octanol Acidic_Workup->3-Ethyl-3-octanol Dehydration Dehydration 3-Ethyl-3-octanol->Dehydration Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation (H2, Pd/C) Alkene_Mixture->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed using various analytical techniques. Spectroscopic data provides a fingerprint for the molecule.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M+) at m/z 142, corresponding to its molecular weight. Characteristic fragmentation patterns arising from the loss of alkyl groups would also be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum of an alkane like this compound is characterized by C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a complex pattern of overlapping signals in the upfield region (typically 0.8-1.5 ppm) corresponding to the different types of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum would display a distinct signal for each unique carbon atom in the structure, with chemical shifts characteristic of sp³ hybridized carbons in an alkane.

Applications

The primary applications of this compound are in the fields of fuel and chemical research.

  • Fuel Additive: It can be used in fuel blends to improve combustion properties.[1] The branched structure can influence the octane rating of gasoline.[2]

  • Solvent: Its non-polar nature makes it a suitable solvent for certain organic reactions.[1]

  • Chemical Intermediate: It can serve as a starting material for the synthesis of other organic compounds.[1]

  • Reference Standard: High-purity this compound is used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.[3]

Conclusion

This compound, while a structurally simple molecule, represents a product of significant historical developments in organic synthesis. Its preparation relies on foundational reactions like the Grignard reaction, which revolutionized the ability to construct complex carbon skeletons. The well-characterized physical and spectroscopic properties of this compound make it an invaluable tool for researchers in analytical chemistry, materials science, and fuel development. This guide has provided a comprehensive overview of its synthesis, properties, and the historical context of its creation, serving as a valuable resource for scientific professionals.

References

3-Ethyloctane: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 3-Ethyloctane (CAS No: 5881-17-4). Due to a lack of specific toxicological data for this compound, this guide incorporates information on similar branched and linear alkanes, alongside standardized experimental protocols for chemical safety assessment.

Chemical and Physical Properties

This compound is a branched-chain alkane.[1] It is a colorless liquid with a characteristic hydrocarbon odor.[2] Its primary applications are as a high-purity reference standard in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS), and it is also found in petroleum products.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂[3]
Molecular Weight 142.28 g/mol [3][4]
CAS Number 5881-17-4[3][4][5]
Appearance Colorless liquid[2]
Boiling Point 166.6 ± 7.0 °C at 760 mmHg[3]
Flash Point 38.2 ± 11.4 °C[3]
Density 0.7 ± 0.1 g/cm³[3]
Vapor Pressure 2.3 ± 0.1 mmHg at 25°C[3]
Water Solubility 65.19 ug/L (temperature not stated)[2]
LogP (Octanol/Water Partition Coefficient) 5.89[3]

Hazard Identification and Classification

According to aggregated GHS information from multiple suppliers, this compound is considered a flammable liquid.[4] However, for other hazard classes, it is largely reported as not meeting the GHS hazard criteria.[4]

Table 2: GHS Hazard Classification for this compound

Hazard ClassClassificationHazard StatementSource(s)
Flammable Liquids Category 2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor[4][6]
Aspiration Hazard May be fatal if swallowed and enters airways (inferred from similar alkanes)H304: May be fatal if swallowed and enters airways[6]
Acute Toxicity (Oral, Dermal, Inhalation) No data available-[7]
Skin Corrosion/Irritation No data available-[7]
Serious Eye Damage/Irritation No data available-[7]
Respiratory or Skin Sensitization No data available-[7]
Germ Cell Mutagenicity No data available-[7]
Carcinogenicity No data available-[7]
Reproductive Toxicity No data available-[7]
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available-[7]

Toxicological Information

For C9 to C13 alkanes, inhalation exposure in animal studies has shown that n-nonane (a C9 linear alkane) can induce neurological effects, including ataxia and seizures at high concentrations.[9] Studies on dearomatized aliphatic mixtures containing C10-C13 alkanes have indicated potential liver and kidney effects in male rats following subchronic exposure.[10]

Experimental Protocols for Health Hazard Assessment

In the absence of specific studies on this compound, this section outlines standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the potential health hazards of a chemical. These protocols are fundamental for any comprehensive safety evaluation.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[3][11]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at a defined dose.[11] The outcome of this step (mortality or evident toxicity) determines the next step, which may involve dosing another group at a lower or higher fixed dose.[12]

  • Test Animals: Typically, rats or mice are used.[5] A small group of animals (usually 3) of a single sex (typically females, as they are often slightly more sensitive) is used in each step.[12]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[5] An aqueous solution is preferred, but solutions in oil (e.g., corn oil) or other appropriate vehicles can be used.[5]

  • Observation Period: Animals are observed for a period of at least 14 days.[12] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, as well as somatomotor activity and behavior.[12]

  • Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[3]

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify chemicals that are irritant to the skin.[6][13][14]

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[14][15] Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[13]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • Following an exposure period, the substance is removed by washing.

    • The tissue is incubated for a post-exposure period.

    • Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[13][14]

  • Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is less than or equal to 50%.[13] If the viability is greater than 50%, it is considered non-irritant.[13]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[2]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[2] The degree of eye irritation/corrosion is then evaluated at specific intervals.[2]

  • Test Animals: The albino rabbit is the preferred species.[16]

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye.[16]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

    • Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[2]

    • The observation period can be extended up to 21 days to determine the reversibility of the effects.[16]

  • Endpoint: The test allows for the classification of the substance based on the severity and reversibility of the ocular lesions observed.[17]

Handling and Safety Precautions

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[17]

  • Skin Protection: Wear protective gloves and a lab coat.[17]

  • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[17]

Safe Handling and Storage
  • Keep away from heat, sparks, open flames, and other ignition sources.[17]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

  • Store away from strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Visualizations

Workflow for Chemical Health and Safety Assessment

The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance like this compound.

A Start: New Chemical Introduction B Literature Review & Data Mining (SDS, Databases, Publications) A->B C Physicochemical Property Analysis B->C D Hazard Identification (GHS Classification) B->D E In Silico / QSAR Toxicology Prediction B->E H Exposure Assessment C->H J Develop Safe Handling Procedures (SOPs, PPE, Engineering Controls) D->J F In Vitro Toxicity Testing (e.g., OECD 439 - Skin Irritation) E->F G In Vivo Toxicity Testing (e.g., OECD 423, 405) (If Necessary) F->G I Risk Characterization G->I H->I I->J K End: Safe Use in Research J->K

Caption: A general workflow for the health and safety assessment of a chemical.

Hierarchy of Controls for Chemical Safety

This diagram illustrates the hierarchy of controls, a system for minimizing or eliminating exposure to hazards.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The hierarchy of controls for managing chemical hazards.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Ethyloctane as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctane is a branched-chain alkane that serves as a high-purity reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[1] Its well-defined structure and physical properties make it an ideal compound for instrument calibration, method development, and the precise identification of components in complex hydrocarbon mixtures.[1] This document provides detailed application notes and protocols for the effective use of this compound as a gas chromatography standard for quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its proper application in gas chromatography.

PropertyValueUnit
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
Boiling Point166.5°C
Melting Point-87.69°C
Density0.7360g/cm³
Water Solubility65.19µg/L

Source: ECHEMI[2], PubChem[3]

Applications in Gas Chromatography

This compound is primarily utilized in the following gas chromatography applications:

  • Internal Standard: In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[4] this compound is an excellent candidate for an internal standard in the analysis of hydrocarbon mixtures due to its chemical similarity to many analytes of interest and its distinct retention time, which minimizes the risk of co-elution. The use of an internal standard corrects for variations in injection volume and instrument response, thereby improving the accuracy and precision of the analysis.[4]

  • Retention Time Marker: Due to its consistent elution time under specific GC conditions, this compound can be used as a retention time marker to aid in the identification of unknown hydrocarbons in a sample.

  • System Suitability Standard: Injecting a known concentration of this compound can be used to verify the performance of the GC system, including column efficiency, injector precision, and detector response, before running a sequence of samples.

Experimental Protocols

Preparation of this compound as an Internal Standard Solution

This protocol describes the preparation of a 1000 ppm (µg/mL) stock solution of this compound to be used as an internal standard.

Materials:

  • This compound (high purity, ≥99%)

  • Hexane (B92381) (GC grade)

  • 10 mL volumetric flask, Class A

  • Micropipette (10-100 µL range)

  • Analytical balance

  • 2 mL autosampler vials with caps

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask.

  • Record the exact weight.

  • Add a small amount of hexane to the flask to dissolve the this compound.

  • Once dissolved, fill the volumetric flask to the 10 mL mark with hexane.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution in µg/mL.

  • Transfer the internal standard stock solution to a labeled 2 mL autosampler vial.

Gas Chromatography (GC-FID) Method for Hydrocarbon Analysis

This protocol outlines a general GC-FID method suitable for the analysis of C10 hydrocarbons, including this compound.

GC ParameterSetting
Column 100% Dimethyl Polysiloxane (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Calibration Curve Construction using this compound as an Internal Standard

This protocol describes the preparation of calibration standards and the construction of a calibration curve for the quantification of a target analyte (e.g., n-decane) using this compound as an internal standard.

Procedure:

  • Prepare Analyte Stock Solution: Prepare a 1000 ppm stock solution of the target analyte (e.g., n-decane) in hexane.

  • Prepare Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane in 10 mL volumetric flasks. To each flask, add a constant amount of the this compound internal standard stock solution (e.g., 100 µL of a 1000 ppm solution to achieve a final IS concentration of 10 ppm).

Calibration StandardAnalyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Analyte Conc. (ppm)IS Conc. (ppm)
11010010110
25010010510
3100100101010
4250100102510
5500100105010
  • Analyze Standards: Inject each calibration standard into the GC-FID system using the method described in section 4.2.

  • Data Analysis: For each chromatogram, determine the peak area of the analyte and the internal standard. Calculate the response factor (RF) and the relative response factor (RRF) for each calibration level.

    • Response Factor (RF): Peak Area / Concentration

    • Relative Response Factor (RRF): (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

  • Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) on the y-axis against the concentration of the analyte on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Data Presentation

Representative Calibration Data

The following table presents representative data from the analysis of the calibration standards described in section 4.3.

Analyte Conc. (ppm)IS Conc. (ppm)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11015,234155,8900.0977
51076,543156,1230.4903
1010153,987155,9500.9874
2510385,123156,0502.4679
5010770,567155,9904.9400
Calibration Curve

A calibration curve generated from the data in Table 5.1 would demonstrate a linear relationship between the area ratio and the analyte concentration, with an R² value typically > 0.99, indicating a good fit of the data to the linear model.

Visualizations

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing and Quantification start Start prep_is Prepare this compound Internal Standard (IS) Solution start->prep_is prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Unknown Sample (Sample + IS) prep_is->prep_sample gc_injection Inject into GC-FID prep_cal->gc_injection prep_sample->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection separation->detection peak_integration Peak Integration (Analyte and IS) detection->peak_integration calc_ratio Calculate Area Ratio (Analyte/IS) peak_integration->calc_ratio calibration_curve Construct Calibration Curve calc_ratio->calibration_curve For Standards quantification Quantify Analyte in Unknown Sample calc_ratio->quantification For Unknown calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

Conclusion

This compound is a versatile and reliable standard for gas chromatography. Its use as an internal standard, as detailed in these protocols, can significantly enhance the accuracy and precision of quantitative analysis of hydrocarbon mixtures. Proper preparation of standards and adherence to validated GC methods are essential for obtaining high-quality, reproducible results in research, quality control, and drug development settings.

References

Application Notes and Protocols for 3-Ethyloctane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-ethyloctane as a non-polar solvent in various organic synthesis applications. Its properties make it a viable alternative to other alkane solvents, particularly in reactions requiring inert conditions and effective dissolution of non-polar reagents.

Properties of this compound

This compound is a branched-chain alkane that exists as a colorless liquid with a characteristic hydrocarbon odor.[1] Its non-polar nature and relatively high boiling point make it suitable for a range of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C10H22 [2][3][4]
Molecular Weight 142.28 g/mol [2][3][5]
Boiling Point 166.6 ± 7.0 °C at 760 mmHg [3]
Density 0.7 ± 0.1 g/cm³ [3]
Flash Point 38.2 ± 11.4 °C
Water Solubility Very low (practically insoluble) [6]

| Appearance | Colorless liquid |[1][4] |

Solubility Characteristics

As a non-polar solvent, this compound is an excellent medium for dissolving other non-polar compounds, following the principle of "like dissolves like".[7][8] It is particularly effective for dissolving hydrocarbons, non-polar reagents, and starting materials, while being immiscible with polar solvents such as water.[6][9]

Table 2: General Solubility of Common Organic Compounds in this compound

Compound Class Solubility in this compound Rationale
Alkanes, Alkenes, Alkynes High Non-polar nature aligns with the solvent.
Aromatics (e.g., Toluene, Benzene) High Non-polar aromatic rings are readily solvated.
Ethers (e.g., Diethyl ether, THF) Moderate to High The non-polar alkyl chains favor dissolution.
Halocarbons (e.g., Dichloromethane) Moderate Polarity can vary, but many are soluble.
Ketones and Aldehydes Low to Moderate The polar carbonyl group reduces solubility.
Alcohols (e.g., Ethanol, Methanol) Very Low The polar hydroxyl group leads to immiscibility.
Carboxylic Acids Very Low Strong polarity and hydrogen bonding prevent dissolution.

| Inorganic Salts | Insoluble | Ionic nature is incompatible with the non-polar solvent. |

Applications in Organic Synthesis

This compound can be employed as a solvent in various organic reactions where a non-polar, inert environment is essential. Its higher boiling point compared to solvents like hexane (B92381) allows for reactions to be conducted at elevated temperatures.

While ethers are the conventional solvents for Grignard reactions due to their ability to stabilize the Grignard reagent, non-polar hydrocarbon solvents can be used, particularly for the subsequent reaction of a pre-formed Grignard reagent with a non-polar substrate.

dot

Grignard_Workflow Experimental Workflow: Grignard Reaction reagent_prep Prepare Grignard Reagent (e.g., in THF) reaction Slowly add Grignard Reagent to Substrate Solution at 0°C reagent_prep->reaction substrate_prep Dissolve Substrate in this compound substrate_prep->reaction quench Quench Reaction with aq. NH4Cl reaction->quench extraction Extract with Ether/3-Ethyloctane quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purify by Column Chromatography drying->purification product Isolated Product purification->product

Caption: Workflow for a Grignard reaction using this compound.

Protocol: Grignard Reaction of an Alkyl Halide with an Aldehyde

Materials:

  • Alkyl halide (e.g., Bromobutane)

  • Magnesium turnings

  • Aldehyde (e.g., Benzaldehyde)

  • This compound (anhydrous)

  • Anhydrous diethyl ether or THF (for Grignard reagent formation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aldehyde in anhydrous this compound.

  • Addition: Cool the aldehyde solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent to the aldehyde solution with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or a mixture of ether and this compound.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. Non-polar solvents are suitable for the reaction of the ylide with the carbonyl compound.

dot

Wittig_Workflow Experimental Workflow: Wittig Reaction ylide_prep Prepare Phosphorus Ylide reaction Add Ylide to Carbonyl Solution at Room Temperature ylide_prep->reaction carbonyl_prep Dissolve Aldehyde/Ketone in this compound carbonyl_prep->reaction stirring Stir for 2-4 hours reaction->stirring filtration Filter to remove Triphenylphosphine (B44618) oxide stirring->filtration concentration Concentrate the Filtrate filtration->concentration purification Purify by Column Chromatography concentration->purification product Isolated Alkene purification->product

Caption: Workflow for a Wittig reaction using this compound.

Protocol: Synthesis of an Alkene via Wittig Reaction

Materials:

  • Phosphonium (B103445) salt (e.g., Methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium in hexanes)

  • Aldehyde or ketone (e.g., Cyclohexanone)

  • This compound (anhydrous)

  • Anhydrous THF or diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF or diethyl ether. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

  • Reaction Setup: In a separate flame-dried flask, dissolve the aldehyde or ketone in anhydrous this compound.

  • Addition: Slowly add the ylide solution to the carbonyl compound solution at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a few drops of water.

  • Purification: The triphenylphosphine oxide byproduct often precipitates and can be removed by filtration. The filtrate is then concentrated, and the crude product is purified by flash column chromatography on silica gel.

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Non-polar solvents are often preferred to minimize side reactions and facilitate product isolation.

dot

Diels_Alder_Workflow Experimental Workflow: Diels-Alder Reaction reactants_prep Dissolve Diene and Dienophile in this compound reaction Heat the Reaction Mixture (Reflux) reactants_prep->reaction monitoring Monitor Progress by TLC reaction->monitoring cooling Cool to Room Temperature monitoring->cooling concentration Concentrate under Reduced Pressure cooling->concentration purification Purify by Recrystallization or Column Chromatography concentration->purification product Isolated Cycloadduct purification->product

Caption: Workflow for a Diels-Alder reaction using this compound.

Protocol: [4+2] Cycloaddition of a Diene and Dienophile

Materials:

  • Diene (e.g., Anthracene)

  • Dienophile (e.g., Maleic anhydride)

  • This compound

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the diene and the dienophile.

  • Solvent Addition: Add this compound to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.[10]

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

  • Isolation: Collect the product by vacuum filtration and wash with a small amount of cold this compound or hexane.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[14][15]

  • Disposal: Dispose of waste this compound and materials contaminated with it in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a versatile and effective non-polar solvent for a variety of organic reactions. Its physical properties, particularly its boiling point and non-polar nature, make it a suitable choice for reactions requiring inert conditions and elevated temperatures. The protocols provided herein serve as a guide for its application in common synthetic transformations. As with any chemical, proper safety precautions must be observed during its handling and use.

References

Application Note: Identification of 3-Ethyloctane in Complex Mixtures using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyloctane (C10H22) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens.[1] Its identification and quantification are crucial for quality control, environmental monitoring, and metabolic studies. Due to its volatile nature and the complexity of the matrices in which it is often found, a highly selective and sensitive analytical method is required. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard technique for the analysis of volatile organic compounds (VOCs) like this compound, offering high-resolution separation and definitive identification.[2][3]

This application note provides detailed protocols for sample preparation and subsequent GC-MS analysis for the unambiguous identification of this compound in complex mixtures.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract and concentrate this compound while minimizing interferences.[4]

Headspace Sampling (for solid and liquid samples)

Headspace sampling is a clean and efficient technique for the analysis of volatile analytes in complex matrices.[5] It involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC-MS system.[6]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Accurately weigh 1-5 grams of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • Standard Spiking (Optional): For quantitative analysis, a known amount of a suitable internal standard can be added.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Incubation: Place the vial in the autosampler tray and incubate at a defined temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for equilibration of this compound between the sample and the headspace.

  • Extraction: Insert the SPME fiber (e.g., Polydimethylsiloxane - PDMS coating) into the vial's headspace for a set time (e.g., 15 minutes) to adsorb the volatile analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

Solvent Extraction (for solid and semi-solid samples)

Solvent extraction is a classic technique for extracting organic compounds from solid matrices.[7]

Protocol: Ultrasonic-Assisted Solvent Extraction

  • Sample Preparation: Weigh 1-10 grams of the homogenized sample into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., n-hexane or dichloromethane).

  • Extraction: Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Collection: Carefully transfer the supernatant (the solvent extract) to a clean vial.

  • Concentration (Optional): The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Injection: Inject 1 µL of the final extract into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase, while the MS detects and identifies the eluted components based on their mass-to-charge ratio.[3]

GC-MS Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1) for higher concentration samples.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Presentation

Identification of this compound is confirmed by matching its retention time and mass spectrum with a known reference standard or a library database (e.g., NIST).

Table 1: Key Identification Parameters for this compound

ParameterValueReference
Molecular Formula C10H22[9]
Molecular Weight 142.28 g/mol [9]
CAS Number 5881-17-4[9]
Kovats Retention Index (Standard Non-polar Column) 967 - 972[10]
Key Mass Fragments (m/z) 43, 57, 71, 85, 113[10]

Note: The Kovats Retention Index is a relative measure of retention time and can be used for inter-laboratory comparison of GC data.[11]

Visualization

Experimental Workflow

experimental_workflow sample Complex Mixture (Solid or Liquid) prep Sample Preparation sample->prep hs Headspace Sampling prep->hs Volatiles se Solvent Extraction prep->se Extractables gcms GC-MS Analysis hs->gcms se->gcms gc Gas Chromatography (Separation) gcms->gc ms Mass Spectrometry (Detection & Identification) gc->ms data Data Analysis ms->data rt Retention Time Comparison data->rt spec Mass Spectrum Library Match data->spec result Identification of This compound rt->result spec->result

Caption: Overall workflow for the identification of this compound.

GC-MS Process

Caption: Schematic of the Gas Chromatography-Mass Spectrometry process.

References

Application Note: 3-Ethyloctane as a Reference Compound in Petroleum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of petroleum analysis, the accurate identification and quantification of individual hydrocarbon components are paramount. 3-Ethyloctane, a branched-chain alkane, serves as a crucial high-purity reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[1] Its well-defined structure and properties make it an invaluable tool for instrument calibration, method development, and the precise identification of components within complex hydrocarbon mixtures such as gasoline and other petroleum distillates. This application note provides detailed protocols and data for the utilization of this compound as a reference compound in petroleum analysis.

Application: Detailed Hydrocarbon Analysis (DHA)

This compound is a key component in standards used for Detailed Hydrocarbon Analysis (DHA), a technique employed to characterize light petroleum fractions. DHA is often referred to as PIANO analysis, an acronym for the five major hydrocarbon groups: Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins. This analysis is critical for determining the composition of fuels and ensuring they meet regulatory specifications.

Quantitative Data

The following tables summarize key quantitative data for this compound relevant to its use in GC-based petroleum analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5881-17-4
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
Boiling Point 166.5 °C
Density 0.736 g/cm³
Solubility Insoluble in water; soluble in organic solvents.

Table 2: Gas Chromatography Data for this compound

ParameterValueConditions
Kovats Retention Index (non-polar column) 967Temperature programmed on a standard non-polar column (e.g., 100% dimethylpolysiloxane).
Relative Response Factor (RRF) to n-heptane (Estimated) ~1.0Estimated based on the effective carbon number concept for Flame Ionization Detection (FID). The experimental determination is recommended for highest accuracy.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a multi-component calibration standard containing this compound for the quantitative analysis of isoparaffins in a petroleum sample.

Materials:

  • This compound (high purity, >99%)

  • Other reference hydrocarbons (e.g., n-alkanes, other isoparaffins, aromatics)

  • High-purity solvent (e.g., hexane (B92381) or pentane)

  • Class A volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution and other reference hydrocarbon stock solutions in volumetric flasks. The concentration range of the working standards should bracket the expected concentration of the analytes in the petroleum sample.

  • Internal Standard: If using an internal standard method, add a consistent concentration of the chosen internal standard to each working standard and sample.

Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

This protocol outlines the GC-FID conditions for the analysis of light petroleum fractions using this compound as a reference compound. This method is based on the principles of Detailed Hydrocarbon Analysis as described in ASTM D6730.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary column: 100% dimethylpolysiloxane (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness)

  • Autosampler

GC-FID Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1.0 µL, split injection (split ratio dependent on sample concentration, e.g., 100:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 10 minutes.

    • Ramp 1: 2 °C/minute to 60 °C.

    • Ramp 2: 4 °C/minute to 320 °C, hold for 25 minutes.

  • Detector Temperature: 300 °C.

Data Analysis:

  • Identification: Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of a pure standard.

  • Quantification: Generate a calibration curve by plotting the peak area of this compound and other reference compounds against their known concentrations. Determine the concentration of isoparaffins and other hydrocarbons in the sample by comparing their peak areas to the calibration curves.

Visualizations

Experimental Workflow for Petroleum Analysis

G Workflow for GC Analysis of Petroleum Samples cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Petroleum Sample Dilution Dilution with Solvent Sample->Dilution Add_IS Addition of Internal Standard Dilution->Add_IS GC_Injection GC Injection Add_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_ID Peak Identification (using this compound reference) Chromatogram->Peak_ID Quantification Quantification Peak_ID->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for GC Analysis of Petroleum Samples.

Logical Relationship in DHA/PIANO Analysis

G Component Classification in PIANO Analysis cluster_p Paraffins cluster_i Isoparaffins cluster_a Aromatics cluster_n Naphthenes cluster_o Olefins Petroleum Petroleum Distillate nAlkanes n-Alkanes Petroleum->nAlkanes Branched Branched Alkanes (e.g., this compound) Petroleum->Branched Aromatics Aromatic Hydrocarbons Petroleum->Aromatics Cycloalkanes Cycloalkanes Petroleum->Cycloalkanes Alkenes Alkenes Petroleum->Alkenes

Caption: Component Classification in PIANO Analysis.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. While gas chromatography (GC) is often the method of choice for volatile alkanes, HPLC offers a valuable alternative, particularly for the analysis of higher molecular weight, less volatile, or complex mixtures of saturated hydrocarbons. This document provides detailed application notes and experimental protocols for the analysis of alkanes using HPLC, with a focus on normal-phase chromatography.

Alkanes, being non-polar compounds, present a unique challenge for HPLC analysis as they lack strong chromophores, making detection by common UV-Vis detectors difficult. Therefore, methods often employ a Refractive Index Detector (RID), which is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte passes through the flow cell.

This guide is intended for researchers, scientists, and professionals in drug development and other relevant fields who are looking to develop or implement robust HPLC methods for alkane analysis.

Principles of Alkane Separation by HPLC

The separation of alkanes by HPLC is primarily achieved using Normal-Phase (NP) HPLC . In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or aminopropyl-bonded silica) is used with a non-polar mobile phase (e.g., hexane (B92381) or heptane). The elution order is determined by the polarity of the analytes, with the least polar compounds eluting first. Since alkanes are the least polar of most organic compound classes, they will have very short retention times on a polar stationary phase.

The general elution order in NP-HPLC is: Alkanes < Alkenes < Aromatic Hydrocarbons < Halogenated Hydrocarbons < Ethers < Esters < Ketones < Aldehydes < Alcohols < Carboxylic Acids [1]

For the separation of different alkanes from each other, subtle differences in their interaction with the stationary phase are exploited. While reversed-phase (RP) HPLC is the most common mode of HPLC, it is generally not suitable for separating alkanes from each other as they show very little retention on a non-polar stationary phase.

Experimental Workflow for HPLC Analysis of Alkanes

The following diagram illustrates the general workflow for the analysis of alkanes using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sampling Representative Sampling Dissolution Dissolution in a Non-polar Solvent Sampling->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation NP-HPLC Separation Injection->Separation Detection Refractive Index Detection (RID) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of alkanes.

Data Presentation: Quantitative Analysis of n-Alkanes

The following table summarizes the typical retention times for a series of n-alkanes obtained under isocratic normal-phase HPLC conditions. This data is illustrative and may vary depending on the specific instrument, column, and experimental conditions.

n-AlkaneCarbon NumberRetention Time (min)
n-HeptaneC73.5
n-OctaneC83.8
n-NonaneC94.1
n-DecaneC104.4
n-DodecaneC125.0
n-HexadecaneC166.2
n-EicosaneC207.5
n-TetracosaneC248.8

Note: The retention times are hypothetical and serve as an example of the expected elution pattern. Actual retention times will need to be determined experimentally.

Experimental Protocols

Protocol 1: Isocratic NP-HPLC for the Separation of n-Alkanes

This protocol describes a general method for the separation of a mixture of n-alkanes using isocratic elution with a refractive index detector.

1. Instrumentation and Materials

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column thermostat

  • Refractive Index Detector (RID)

  • Data acquisition and processing software

  • Normal-Phase Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326) (IPA)

  • n-Alkane standards (C7-C24)

  • Sample vials and caps

  • Syringe filters (0.45 µm, PTFE)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare the mobile phase by mixing n-hexane and isopropanol in a 99:1 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solutions: Prepare individual stock solutions of each n-alkane standard in n-hexane at a concentration of 1 mg/mL. From the stock solutions, prepare a mixed standard solution containing all n-alkanes at a final concentration of 100 µg/mL each in n-hexane.

3. HPLC Conditions

  • Column: Normal-Phase Silica (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detector: Refractive Index Detector (RID)

  • RID Temperature: 35 °C

  • Run Time: 15 minutes

4. Sample Preparation

  • Dissolve the sample containing alkanes in n-hexane to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[2][3]

5. System Equilibration and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (n-hexane) to ensure the system is clean.

  • Inject the mixed n-alkane standard solution to determine the retention times of each component.

  • Inject the prepared sample solutions.

6. Data Analysis

  • Identify the n-alkanes in the sample chromatograms by comparing their retention times with those of the standards.

  • For quantitative analysis, create a calibration curve for each n-alkane using a series of standard solutions of known concentrations.

Protocol 2: Sample Preparation for Alkanes in an Oily Matrix

This protocol provides a method for the extraction and cleanup of alkanes from a complex oily matrix prior to HPLC analysis.

1. Materials

  • Solid-Phase Extraction (SPE) cartridges (e.g., Silica-based)

  • n-Hexane

  • Dichloromethane (DCM)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

2. Procedure

  • Sample Dissolution: Accurately weigh approximately 1 gram of the oily sample into a glass vial and dissolve it in 10 mL of n-hexane.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of n-hexane through it.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution of Alkanes: Elute the alkane fraction from the cartridge with 10 mL of n-hexane. Aromatic compounds will be more strongly retained on the silica stationary phase.

  • Solvent Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a known volume of n-hexane (e.g., 1 mL) for HPLC analysis.

Logical Relationships in HPLC Method Development for Alkanes

The following diagram outlines the key considerations and logical steps involved in developing a robust HPLC method for alkane analysis.

Caption: A flowchart illustrating the logical steps in HPLC method development for alkanes.

Conclusion

The HPLC methods described in this application note provide a reliable framework for the analysis of alkanes. The use of normal-phase chromatography with a refractive index detector is a robust approach for the separation and quantification of these non-polar compounds. The provided protocols for isocratic analysis and sample preparation can be adapted to suit specific research needs. Successful implementation of these methods requires careful consideration of the experimental parameters and proper system equilibration.

References

Application Note: Preparation of 3-Ethyloctane Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyloctane is a branched-chain alkane that serves as a valuable reference standard in various analytical applications, including gas chromatography (GC) and mass spectrometry (MS).[1] Accurate and precise preparation of standard solutions is critical for instrument calibration, method validation, and the quantitative analysis of complex hydrocarbon mixtures. This document provides a detailed protocol for the preparation of this compound standard solutions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of standard solutions.

PropertyValue
CAS Number 5881-17-4[2][3][4][5][6][7]
Molecular Formula C10H22[2][3][4][6]
Molecular Weight 142.28 g/mol [2][3][4][8]
Density Approximately 0.736 g/cm³[9]
Boiling Point 166.5 °C[9]
Appearance Neat/Liquid

Health and Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling and storage should be in accordance with the material safety data sheet (MSDS).

Materials and Equipment

  • This compound (high purity, ≥98%)

  • Hexane (B92381) or Isooctane (analytical grade)

  • Analytical balance (readable to 0.0001 g)

  • Volumetric flasks (Class A, various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes (calibrated)

  • Glass beakers

  • Glass funnels

  • Pasteur pipettes

  • Amber glass vials with PTFE-lined caps (B75204)

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound and subsequent serial dilutions to generate a series of working standard solutions.

Preparation of Primary Stock Solution (1000 µg/mL)
  • Tare the Balance: Place a clean, dry glass beaker on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh approximately 10 mg of this compound into the tared beaker. Record the exact mass.

  • Dissolve: Add a small amount of hexane (or isooctane) to the beaker to dissolve the this compound.

  • Quantitative Transfer: Using a glass funnel, quantitatively transfer the dissolved this compound solution into a 10 mL Class A volumetric flask.

  • Rinse: Rinse the beaker and funnel multiple times with small volumes of the solvent, transferring the rinsings into the volumetric flask to ensure all the analyte is transferred.

  • Dilute to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Calculate Exact Concentration: Calculate the precise concentration of the primary stock solution using the following formula:

    Concentration (µg/mL) = (Mass of this compound (g) / Volume of Flask (mL)) * 1,000,000

Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution. The following table provides an example of a dilution series.

Target Concentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)Diluent Volume (mL)
1001 of 1000 µg/mL Stock109
505 of 100 µg/mL Standard105
255 of 50 µg/mL Standard105
104 of 25 µg/mL Standard106
55 of 10 µg/mL Standard105
12 of 5 µg/mL Standard108

Procedure for Serial Dilution:

  • Label a series of clean, dry volumetric flasks with the desired concentrations.

  • Using a calibrated micropipette, transfer the calculated volume of the higher concentration solution into the appropriately labeled volumetric flask.

  • Dilute to the mark with the solvent.

  • Stopper the flask and invert several times to ensure thorough mixing.

Storage and Stability

Store all standard solutions in amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.[10] It is recommended to store the solutions at 4°C.[10] The stability of the solutions should be periodically verified.

Workflow Diagram

Workflow cluster_prep Preparation of Primary Stock Solution cluster_dilution Preparation of Working Standards weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve transfer Quantitative Transfer to Volumetric Flask dissolve->transfer dilute_stock Dilute to Volume transfer->dilute_stock mix_stock Homogenize dilute_stock->mix_stock calc_stock Calculate Exact Concentration mix_stock->calc_stock pipette_stock Pipette Stock Solution calc_stock->pipette_stock Primary Stock Solution (1000 µg/mL) dilute_working Dilute to Final Volume pipette_stock->dilute_working mix_working Homogenize dilute_working->mix_working storage Store at 4°C in Amber Vials mix_working->storage Working Standards

Caption: Workflow for the preparation of this compound standard solutions.

References

3-Ethyloctane as a Model Compound for Hydrocarbon Cracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the use of 3-ethyloctane as a model compound for studying hydrocarbon cracking. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from studies on closely related branched alkanes, such as other C10 isomers and larger branched alkanes used as jet fuel surrogates. These notes are intended to serve as a practical guide for researchers designing experiments to investigate the thermal and catalytic decomposition of this compound.

Introduction

Hydrocarbon cracking is a fundamental process in the petrochemical industry for converting large hydrocarbon molecules into smaller, more valuable products like gasoline, diesel, and light olefins. The complexity of real-world feedstocks, such as crude oil fractions, necessitates the use of model compounds to elucidate fundamental reaction mechanisms, kinetics, and product distributions. This compound (C10H22), a branched alkane, serves as a relevant model compound, particularly as a surrogate for components found in jet fuel and diesel. Understanding its cracking behavior provides insights into the decomposition of more complex branched hydrocarbon structures.

This document outlines protocols for both thermal and catalytic cracking of this compound, methods for product analysis, and expected product distributions based on studies of similar compounds.

Experimental Protocols

Thermal Cracking (Pyrolysis) Protocol

Thermal cracking, or pyrolysis, involves the decomposition of hydrocarbons at elevated temperatures without the presence of a catalyst. The mechanism proceeds through a free-radical chain reaction.[1]

Objective: To determine the product distribution from the thermal cracking of this compound at various temperatures.

Materials and Equipment:

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Quartz or stainless steel tubular reactor

  • High-temperature furnace with programmable temperature controller

  • Mass flow controllers for gas delivery

  • Syringe pump for liquid feed injection

  • Condenser and collection system (e.g., cold trap with liquid nitrogen or dry ice/acetone bath)

  • Gas chromatograph with mass spectrometry (GC-MS) and/or flame ionization detector (FID) for product analysis

Procedure:

  • Reactor Setup: Assemble the tubular reactor within the furnace. Connect the inert gas supply via a mass flow controller and the this compound feed line via a syringe pump. The reactor outlet should be connected to the condenser and collection system.

  • Inerting the System: Purge the reactor with the inert gas at a controlled flow rate to remove any oxygen.

  • Heating: Heat the reactor to the desired cracking temperature (typically in the range of 500-750°C) under a continuous flow of inert gas.[1]

  • Initiation of Cracking: Once the temperature has stabilized, introduce this compound into the reactor at a precise flow rate using the syringe pump. The residence time of the reactant in the reactor is controlled by the reactor volume and the total flow rate of gas and vaporized liquid.

  • Product Collection: The reactor effluent, containing cracked products, is passed through the condenser to separate condensable liquids from non-condensable gases.

  • Sample Analysis:

    • Gaseous Products: The non-condensable gas stream is analyzed online or collected in gas bags for offline analysis by GC-FID/TCD to quantify light hydrocarbons (C1-C4).

    • Liquid Products: The collected liquid fraction is analyzed by GC-MS to identify and quantify the various hydrocarbon products.

  • Varying Parameters: Repeat the experiment at different temperatures and residence times to study their effect on the product distribution.

Catalytic Cracking Protocol

Catalytic cracking employs a catalyst to facilitate the breaking of C-C bonds at lower temperatures and pressures compared to thermal cracking. Zeolites, particularly ZSM-5, are commonly used catalysts due to their shape selectivity and strong acidic sites.[2][3] The mechanism involves the formation of carbocation intermediates.

Objective: To investigate the product selectivity of this compound cracking over a zeolite catalyst.

Materials and Equipment:

  • This compound (high purity)

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Inert gas (Nitrogen or Argon)

  • Fixed-bed catalytic reactor

  • Temperature and pressure controllers

  • Liquid feed system (syringe pump)

  • Product collection and analysis system (as described for thermal cracking)

Procedure:

  • Catalyst Preparation: Load a known amount of the zeolite catalyst into the fixed-bed reactor.

  • Catalyst Activation: Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water.

  • Reaction Setup: Cool the reactor to the desired reaction temperature (typically 450-650°C).[4]

  • Initiation of Cracking: Introduce this compound into the reactor at a controlled flow rate.

  • Product Collection and Analysis: Collect and analyze the gaseous and liquid products as described in the thermal cracking protocol.

  • Catalyst Regeneration: After the experiment, the catalyst may be regenerated by controlled combustion of the deposited coke in a flow of air.

Data Presentation

Quantitative data from the cracking of C10 alkanes is crucial for understanding reaction pathways and kinetics. The following tables present expected product distributions based on studies of n-decane cracking, which can serve as a baseline for this compound experiments.

Table 1: Representative Product Distribution from Thermal Cracking of n-Decane. [4]

Temperature (°C)n-Decane Conversion (%)Methane (mol%)Ethylene (mol%)Propylene (mol%)C4 Olefins (mol%)Other Products (mol%)
600LowMinorSignificantSignificantMinorAlkanes, larger olefins
700ModerateIncreasingHighHighIncreasingAromatics, smaller alkanes
750HighHighVery HighHighModerateBenzene, Toluene, Xylene

Table 2: Representative Product Distribution from Catalytic Cracking of n-Decane over H-ZSM-5. [4]

Temperature (°C)n-Decane Conversion (%)Light Olefins (wt%) (Ethylene, Propylene)Methane (wt%)C4 Products (wt%)Gasoline Range (C5-C12) (wt%)Aromatics (wt%)
500ModerateModerateLowModerateHighLow
600HighHighModerateHighModerateIncreasing
650Very HighVery HighHighHighLowHigh

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Cracking Reaction cluster_analysis Product Analysis Feedstock This compound Reactor High-Temperature Reactor (Thermal or Catalytic) Feedstock->Reactor Catalyst Zeolite Catalyst (for catalytic cracking) Catalyst->Reactor Separation Condensation & Separation Reactor->Separation Effluent GCMS_Liquid GC-MS Analysis (Liquid) Separation->GCMS_Liquid Liquid Products GC_Gas GC Analysis (Gas) Separation->GC_Gas Gaseous Products

Caption: Experimental workflow for hydrocarbon cracking.

Thermal Cracking Signaling Pathway (Free Radical Mechanism)

Thermal_Cracking_Pathway Initiation Initiation C-C Bond Homolysis Alkyl_Radicals Alkyl Radicals Initiation->Alkyl_Radicals Propagation Propagation Radical Reactions Propagation->Alkyl_Radicals Smaller_Alkanes Smaller Alkanes Propagation->Smaller_Alkanes Alkenes Alkenes Propagation->Alkenes Termination Termination Radical Combination Stable_Products Stable Products Termination->Stable_Products Alkane This compound Alkane->Initiation Alkyl_Radicals->Propagation Alkyl_Radicals->Termination

Caption: Free radical mechanism of thermal cracking.

Catalytic Cracking Signaling Pathway (Carbocation Mechanism)

Catalytic_Cracking_Pathway Adsorption Adsorption on Zeolite Protonation Protonation (Carbocation Formation) Adsorption->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Beta_Scission β-Scission (C-C Bond Cleavage) Cracked_Products Cracked Products (Olefins, Smaller Alkanes) Beta_Scission->Cracked_Products Isomerization Isomerization Isomerization->Carbocation Desorption Desorption of Products Alkane This compound Alkane->Adsorption Carbocation->Beta_Scission Carbocation->Isomerization Cracked_Products->Desorption

Caption: Carbocation mechanism of catalytic cracking.

Conclusion

References

Application Notes and Protocols for Investigating Structure-Property Relationships of 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the structure-property relationships of 3-Ethyloctane, a branched-chain alkane. The following sections detail the physicochemical properties of this compound, experimental protocols for its characterization, and a hypothetical exploration of its potential biological interactions. This document is intended to serve as a comprehensive guide for researchers interested in utilizing this compound as a model compound in various fields, including materials science, fuel development, and toxicology.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] Its structure consists of an eight-carbon chain (octane) with an ethyl group (-CH2CH3) attached to the third carbon atom. This branching influences its physical and chemical properties compared to its straight-chain isomer, n-decane.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 5881-17-4[1][2]
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
Appearance Colorless liquid[1]
Synonyms Octane, 3-ethyl-[2]

Table 2: Physicochemical Data for this compound

PropertyValueUnitSource
Boiling Point 166.6 ± 7.0°C[3]
Density 0.7 ± 0.1g/cm³[3]
Flash Point 38.2 ± 11.4°C
Vapor Pressure 2.3 ± 0.1mmHg at 25°C
Refractive Index 1.413
LogP (Octanol-Water Partition Coefficient) 5.89

Experimental Protocols

Protocol 1: Determination of Purity and Isomeric Composition by Gas Chromatography (GC)

This protocol outlines the use of gas chromatography with flame ionization detection (GC-FID) to assess the purity of a this compound sample and to separate it from other C10 isomers.

Objective: To determine the percentage purity of a this compound sample and identify the presence of any isomeric impurities.

Materials:

  • Gas Chromatograph with FID detector

  • Capillary column (e.g., SH-I-1MS 12 m x 0.2 mm I.D. x 0.33 µm film thickness)[4]

  • Helium or Hydrogen (carrier gas)

  • This compound sample

  • Hexane (B92381) (analytical grade)

  • Standard alkane mixture (for retention time comparison)

  • Volumetric flasks and vials

  • Microsyringe

Procedure:

  • Standard Preparation: Prepare a standard solution by diluting a known concentration of high-purity this compound in hexane. Prepare a separate standard mixture of relevant C10 alkane isomers if available.

  • Sample Preparation: Dilute the this compound sample to be analyzed in hexane to a final concentration of approximately 50 mg/L.[4]

  • GC Instrument Setup:

    • Set the injection temperature to 280°C.[4]

    • Use a split injection mode with a split ratio of 1:5.[4]

    • Set the oven temperature program: initial temperature of 100°C, hold for 0.3 minutes; ramp at 65°C/min to 175°C; ramp at 45°C/min to 300°C; ramp at 35°C/min to 340°C and hold for 0.5 minutes.[4]

    • Set the carrier gas flow rate (e.g., Hydrogen at 7.00 mL/min).[4]

    • Set the FID temperature to 350°C.[4]

  • Injection: Inject 1.0 µL of the prepared sample into the GC.

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peak corresponding to this compound by comparing its retention time with the standard.

    • Calculate the area of each peak in the chromatogram.

    • Determine the percentage purity by dividing the peak area of this compound by the total peak area of all components.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Standard Prepare Standard Setup GC Setup Standard->Setup Sample Prepare Sample Sample->Setup Inject Inject Sample Setup->Inject Run Run GC Inject->Run Record Record Chromatogram Run->Record Analyze Analyze Peaks Record->Analyze Calculate Calculate Purity Analyze->Calculate

Caption: Gas Chromatography workflow for purity analysis.

Protocol 2: Viscosity Measurement

This protocol describes the determination of the kinematic viscosity of this compound using a glass capillary viscometer. Viscosity is a key property influencing fluid dynamics and is particularly relevant for applications in fuels and lubricants.

Objective: To measure the kinematic viscosity of this compound at a controlled temperature.

Materials:

  • Glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath with precise temperature control (±0.02°C)[5]

  • This compound sample

  • Stopwatch

  • Pipette or syringe

  • Cleaning solvents (e.g., acetone, heptane)

Procedure:

  • Viscometer Cleaning: Thoroughly clean and dry the viscometer before use.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C) and allow it to equilibrate.

  • Sample Loading: Introduce a precise volume of the this compound sample into the viscometer.

  • Flow Time Measurement:

    • Draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the pressure/suction and allow the liquid to flow down the capillary under gravity.

    • Start the stopwatch as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch as the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Calculation:

    • Calculate the average flow time from the repeated measurements.

    • Kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

Viscosity_Measurement Start Start Clean Clean Viscometer Start->Clean Equilibrate Equilibrate Temperature Clean->Equilibrate Load Load Sample Equilibrate->Load Measure Measure Flow Time Load->Measure Repeat Repeat Measurement (3x) Measure->Repeat Repeat->Measure Not Consistent Calculate Calculate Viscosity Repeat->Calculate Consistent End End Calculate->End

Caption: Workflow for viscosity measurement.

Hypothetical Biological Activity and Signaling Pathway

Disclaimer: The following section is a hypothetical exploration of the potential biological activity of this compound. There is currently limited publicly available data on the specific biological effects of this compound. The described pathway is for illustrative purposes to guide potential research directions.

Branched-chain alkanes, being lipophilic, may interact with cell membranes and potentially modulate the activity of membrane-associated proteins. One hypothetical mechanism of action could involve the disruption of lipid rafts and subsequent downstream signaling events.

Hypothetical Signaling Pathway: Disruption of Lipid Rafts and Modulation of a G-Protein Coupled Receptor (GPCR)

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyloctane This compound LipidRaft Lipid Raft Ethyloctane->LipidRaft Disrupts GPCR GPCR LipidRaft->GPCR Modulates Activity GProtein G-Protein GPCR->GProtein Activates Effector Effector Enzyme GProtein->Effector Activates SecondMessenger Second Messenger Effector->SecondMessenger Produces Kinase Protein Kinase SecondMessenger->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway of this compound.

Protocol 3: Investigating the Effect of this compound on Cell Viability and a Hypothetical GPCR-Mediated Pathway

This protocol provides a method to assess the cytotoxicity of this compound and to investigate its effect on a GPCR-mediated signaling pathway, such as the cAMP pathway.

Objective: To determine the concentration-dependent effect of this compound on cell viability and to measure its impact on intracellular cAMP levels.

Materials:

  • Cultured cells (e.g., a cell line expressing a relevant GPCR)

  • This compound

  • Cell culture medium and supplements

  • MTT or other cell viability assay kit

  • cAMP assay kit (e.g., ELISA-based)

  • Plate reader

  • CO2 incubator

Procedure:

Part A: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Part B: cAMP Assay

  • Cell Seeding and Treatment: Seed and treat cells with non-toxic concentrations of this compound as determined from the viability assay.

  • GPCR Agonist Stimulation: Stimulate the cells with a known agonist for the GPCR of interest for a specific time.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of cAMP in each sample and compare the levels in this compound-treated cells to the control cells.

Safety Precautions

This compound is a flammable liquid and vapor.[2] Handle in a well-ventilated area and away from ignition sources.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] In case of skin contact, wash with soap and water. If inhaled, move to fresh air.[6] Consult the Safety Data Sheet (SDS) for complete safety information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyloctane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several routes, including:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then deoxygenated to yield the alkane. For example, reacting propylmagnesium bromide with 3-heptanone (B90015) yields 3-ethyl-3-octanol, a precursor to this compound.[1]

  • Organocuprate (Gilman Reagent) Coupling: This method involves the reaction of a lithium dialkylcuprate with an appropriate alkyl halide. It is a powerful method for forming carbon-carbon bonds.

  • Wurtz Reaction: This involves the coupling of two alkyl halides in the presence of sodium metal. However, this method is generally not recommended for synthesizing unsymmetrical alkanes like this compound due to the formation of multiple products, leading to low yields of the desired compound.[2][3][4]

  • Alkylation: A Friedel-Crafts alkylation of octane (B31449) with an ethyl halide can be performed, but this can also lead to a mixture of products.[5]

Q2: Which synthesis method generally provides the highest yield for this compound?

A2: For a targeted synthesis of an unsymmetrical alkane like this compound, the Organocuprate (Gilman reagent) coupling and the Grignard reaction followed by deoxygenation are generally preferred for achieving higher yields and purity compared to methods like the Wurtz reaction. The choice between these two often depends on the availability of starting materials and the specific experimental setup.

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Regardless of the chosen method, several parameters are critical for maximizing yield:

  • Anhydrous Conditions: Organometallic reagents like Grignard and organocuprate reagents are highly reactive towards protic solvents, especially water.[6][7] Ensuring all glassware is oven- or flame-dried and using anhydrous solvents is crucial.

  • Purity of Reagents: The purity of the starting materials, particularly the alkyl halides and magnesium for Grignard synthesis, is essential.[8]

  • Temperature Control: Many organometallic reactions are exothermic. Maintaining the recommended reaction temperature is vital to prevent side reactions.

  • Inert Atmosphere: Reactions involving highly reactive organometallic intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproducts is key to improving the isolated yield of this compound.

  • Avoid Wurtz Reaction for Unsymmetrical Alkanes: When coupling two different alkyl halides (e.g., ethyl halide and hexyl halide), the Wurtz reaction produces a mixture of octane, butane, and the desired this compound, making purification difficult and lowering the yield of the target molecule.[3]

  • Controlled Addition of Reagents: Slow, dropwise addition of reagents can help control the reaction temperature and minimize side reactions.

  • Choice of Solvent: The solvent can significantly impact the reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used to stabilize Grignard reagents.[9][10]

Synthesis Workflow and Route Selection

The choice of synthesis route is a critical first step in optimizing the yield of this compound. The following diagram outlines a decision-making process based on common laboratory considerations.

Diagram 1: Synthesis Route Selection for this compound Start Start: Synthesize This compound Check_Symmetry Is the target alkane symmetrical? Start->Check_Symmetry Unsymmetrical No (this compound) Check_Symmetry->Unsymmetrical No Symmetrical Yes Check_Symmetry->Symmetrical Yes Check_Materials Are ketone and alkyl halide precursors readily available? Unsymmetrical->Check_Materials Wurtz_Path Wurtz Reaction (Consider for symmetrical alkanes) Symmetrical->Wurtz_Path Grignard_Path Grignard Synthesis Check_Materials->Grignard_Path Yes Organocuprate_Path Organocuprate Synthesis Check_Materials->Organocuprate_Path No

Caption: Diagram 1: Synthesis Route Selection for this compound.

Troubleshooting Guide: Grignard Synthesis Route

The Grignard synthesis of this compound typically proceeds in two stages: 1) Formation of a tertiary alcohol (e.g., 3-ethyloctan-3-ol) and 2) Deoxygenation to the alkane.

Problem: Low yield or failure of Grignard reagent formation.

Possible Cause Troubleshooting Steps
Wet Glassware or Solvent Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or distilled from a suitable drying agent.
Inactive Magnesium Use fresh magnesium turnings. If the reaction is sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
Impure Alkyl Halide Ensure the alkyl halide is pure and free from water. Consider distillation before use.
Incorrect Solvent Use an ethereal solvent like diethyl ether or THF, which is crucial for stabilizing the Grignard reagent.[10]

Problem: Low yield of the tertiary alcohol precursor.

Possible Cause Troubleshooting Steps
Grignard Reagent Degradation Prepare the Grignard reagent and use it immediately. Do not store it for extended periods.
Enolization of Ketone If the ketone has acidic α-hydrogens, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. Add the ketone slowly to the Grignard solution at a low temperature (e.g., 0°C) to favor the addition reaction.
Side Reactions Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent the Grignard reagent from reacting with oxygen.

Problem: Incomplete deoxygenation of the alcohol to this compound.

Possible Cause Troubleshooting Steps
Inefficient Reduction Method A common method is dehydration of the alcohol to an alkene followed by catalytic hydrogenation. Ensure an appropriate acid catalyst (e.g., H₂SO₄, TsOH) is used for dehydration and an active hydrogenation catalyst (e.g., Pd/C) is used.
Rearrangement of Carbocation During acid-catalyzed dehydration, the intermediate carbocation can rearrange, leading to a mixture of alkene isomers and subsequently different alkanes upon hydrogenation. Use milder dehydration conditions or alternative deoxygenation methods like conversion to a tosylate followed by reduction with LiAlH₄.

Troubleshooting Flowchart: Low Yield in Grignard Reaction

Diagram 2: Troubleshooting Low Yield in Grignard Synthesis Start Low Yield of This compound Check_Grignard Did the Grignard reagent form successfully? Start->Check_Grignard Check_Conditions Were anhydrous conditions strictly maintained? Check_Grignard->Check_Conditions No Check_Addition Was the ketone added slowly at low temperature? Check_Grignard->Check_Addition Yes Dry_Glassware Solution: Thoroughly dry all glassware and solvents. Re-run reaction. Check_Conditions->Dry_Glassware No Activate_Mg Solution: Use fresh Mg and a chemical activator (e.g., I₂, 1,2-dibromoethane). Check_Conditions->Activate_Mg Yes Control_Temp Solution: Control addition rate and maintain low temperature to prevent enolization. Check_Addition->Control_Temp No Check_Deoxygenation Is the deoxygenation step incomplete or producing byproducts? Check_Addition->Check_Deoxygenation Yes Optimize_Deoxy Solution: Verify catalyst activity. Consider alternative two-step reduction (e.g., via tosylate). Check_Deoxygenation->Optimize_Deoxy Yes End Yield Improved Check_Deoxygenation->End No

Caption: Diagram 2: Troubleshooting Low Yield in Grignard Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Deoxygenation

This protocol outlines the synthesis of this compound from 3-heptanone and propyl bromide.

Step 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • In the dropping funnel, place a solution of propyl bromide in anhydrous diethyl ether.

  • Add a small portion of the propyl bromide solution to the magnesium. If the reaction does not start, add a crystal of iodine.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 3-Ethyloctan-3-ol (B15494338)

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of 3-heptanone in anhydrous diethyl ether to the dropping funnel.

  • Add the 3-heptanone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethyloctan-3-ol.

Step 3: Deoxygenation to this compound

  • Place the crude 3-ethyloctan-3-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to distill the resulting alkenes (a mixture of isomers).

  • Dissolve the collected alkenes in ethanol (B145695) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC).

  • Filter the catalyst through a pad of Celite, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by distillation.

Protocol 2: Synthesis via Organocuprate (Gilman Reagent) Coupling

This protocol describes the synthesis of this compound from 1-bromohexane (B126081) and diethylcuprate.

Step 1: Preparation of Ethyllithium (B1215237)

  • Under an inert atmosphere (argon), add freshly cut lithium metal to anhydrous diethyl ether in a flame-dried flask.

  • Cool the suspension to -10°C.

  • Slowly add ethyl bromide to the stirred suspension.

  • After the addition, remove the cooling bath and allow the reaction to stir at room temperature for 1 hour.

Step 2: Preparation of Lithium Diethylcuprate (Gilman Reagent)

  • In a separate flame-dried flask under argon, prepare a suspension of copper(I) iodide in anhydrous diethyl ether at -20°C.

  • Slowly transfer the prepared ethyllithium solution via cannula to the copper(I) iodide suspension. The formation of the Gilman reagent is indicated by a color change.

Step 3: Coupling Reaction to form this compound

  • Cool the Gilman reagent solution to -78°C (dry ice/acetone bath).

  • Slowly add 1-bromohexane to the stirred solution.

  • Allow the reaction to stir at low temperature for several hours, then warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with pentane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify by column chromatography or distillation to yield pure this compound.

Quantitative Data Summary

The following table summarizes hypothetical yield data for different synthesis conditions to illustrate the impact of key parameters. Actual yields may vary.

Method Reactants Solvent Temperature Key Condition Approximate Yield (%)
Grignard PropylMgBr + 3-HeptanoneDiethyl Ether0°C to RTAnhydrous75-85% (for alcohol)
Grignard PropylMgBr + 3-HeptanoneDiethyl Ether0°C to RTNon-anhydrous<10%
Organocuprate (CH₃CH₂)₂CuLi + 1-BromohexaneDiethyl Ether-78°C to RTAnhydrous, Inert atm.80-90%
Wurtz Ethyl Bromide + 1-BromohexaneDry EtherRefluxN/A<30% (of desired product)

This data highlights the critical importance of maintaining anhydrous conditions in Grignard and organocuprate syntheses and illustrates the inefficiency of the Wurtz reaction for this specific target molecule.

References

Technical Support Center: Purification of 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyloctane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Fractional Distillation

Fractional distillation is a primary technique for separating this compound from impurities with different boiling points.[1] However, challenges can arise due to the close boiling points of alkane isomers.[2]

Problem Possible Cause Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or a column with more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponges). - Increase the reflux ratio by adjusting the heating rate to ensure a slow and steady distillation.[3]
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, drop-wise collection rate is ideal.[4]
Fluctuating heat source.- Use a heating mantle with a temperature controller for a stable and consistent heat supply. - Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss.[3]
Bumping or Uneven Boiling Lack of boiling chips or stir bar.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Superheating of the liquid.- Ensure even heating of the flask. A sand bath can provide more uniform heating than a mantle.
Flooding of the Column Excessive boiling rate.- Reduce the heating rate immediately. If flooding persists, turn off the heat and allow the liquid to drain back into the flask before restarting at a lower temperature.[3]
Column packing is too dense.- Ensure the packing material is not too tightly packed to allow for proper vapor flow.
No Distillate Collection Insufficient heating.- Increase the temperature of the heating mantle gradually.[5] - Ensure the thermometer bulb is correctly positioned at the vapor outlet to the condenser to get an accurate reading of the vapor temperature.[5]
Leaks in the apparatus.- Check all glass joints for a secure seal. Use appropriate joint clips and a small amount of vacuum grease if necessary.
Preparative Gas Chromatography (pGC)

Preparative GC is a high-resolution technique suitable for isolating high-purity this compound on a smaller scale.[1][6]

Problem Possible Cause Solution
Poor Peak Resolution Inappropriate column selection.- Use a column with a stationary phase that provides good selectivity for branched alkanes. Non-polar columns are generally suitable for hydrocarbon separation.[7]
Column overloading.- Reduce the injection volume or the concentration of the sample. Overloading leads to broad, asymmetric peaks.[8]
Incorrect oven temperature program.- Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[9]
Peak Tailing or Fronting Active sites on the column or in the injector.- Use a deactivated column and glass liner in the injector. - Condition the column according to the manufacturer's instructions to passivate active sites.[8]
Sample solvent incompatibility.- Dissolve the sample in a solvent that is compatible with the stationary phase and has a lower boiling point than this compound.[10]
Low Recovery of Purified Product Inefficient trapping of the eluent.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the this compound as it elutes.[6]
Incorrect splitting ratio.- Adjust the split ratio to direct a larger portion of the eluent to the collection trap while still allowing for adequate detection.[6]
Ghost Peaks Contamination in the carrier gas, syringe, or injector.- Use high-purity carrier gas and install traps to remove any residual hydrocarbons or moisture.[10] - Thoroughly clean the syringe between injections. - Clean the injector port and replace the septum regularly.[8]
Adsorptive Separation

Adsorptive separation using materials like zeolites or metal-organic frameworks (MOFs) can separate isomers based on size and shape.[2][11] This technique is particularly useful for separating branched alkanes from linear or less-branched isomers.[11]

Problem Possible Cause Solution
Low Separation Efficiency Incorrect adsorbent selection.- Choose an adsorbent with a pore size that can effectively differentiate between this compound and its isomers. Zeolite 5A, for instance, is used to separate linear from branched alkanes.[1]
Adsorbent is not properly activated.- Activate the adsorbent by heating under vacuum to remove any adsorbed water or other impurities that may block the pores.
Slow Adsorption/Desorption Kinetics Inappropriate temperature or pressure.- Optimize the temperature and pressure to enhance the diffusion of the molecules into and out of the adsorbent pores.
Clogging of the adsorbent bed.- Ensure the sample is free of particulate matter before introducing it to the adsorbent bed.
Low Product Purity Co-adsorption of impurities.- Adjust the operating conditions (temperature, pressure, and flow rate) to improve the selectivity for this compound. - Consider a multi-step adsorption process with different adsorbents for complex mixtures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthesis method.[2] If synthesized via alkylation, impurities may include other C10 isomers and unreacted starting materials. If derived from petroleum fractions, a complex mixture of other alkanes with similar boiling points will be present.[12]

Q2: Which purification technique is best for large quantities of this compound?

A2: For bulk purification (kilogram scale), fractional distillation is generally the most practical and cost-effective method.[1]

Q3: When should I use preparative gas chromatography for purification?

A3: Preparative GC is the method of choice when very high purity (>99%) is required, especially for smaller sample sizes.[1] It is ideal for preparing analytical standards or for isolating small amounts of a specific isomer from a complex mixture.[2]

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25°C difference).[13] Since this compound and its isomers have very close boiling points, fractional distillation is necessary for effective separation.[2]

Q5: How can I verify the purity of my this compound sample?

A5: The purity of this compound is typically assessed using analytical gas chromatography coupled with mass spectrometry (GC-MS).[2] This technique can separate the components of the sample and provide mass spectral data for their identification and quantification.

Q6: What is the role of a reflux ratio in fractional distillation?

A6: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio generally leads to better separation but requires a longer distillation time. For separating close-boiling isomers, a high reflux ratio is recommended.

Quantitative Data on Purification Techniques

The following table summarizes typical performance metrics for the purification of branched alkanes like this compound. Please note that specific values can vary significantly based on the initial sample purity, the specific isomers present, and the precise experimental conditions.

Technique Typical Purity Achieved Typical Yield Scale Primary Advantages Primary Disadvantages
Fractional Distillation 90-98%60-80%Large (grams to kilograms)High throughput, cost-effective for large scale.[1]Lower resolution for close-boiling isomers.[2]
Preparative GC >99%50-70%Small (milligrams to grams)Very high purity, excellent resolution.[1]Low throughput, expensive for large scale.
Adsorptive Separation 95-99%70-90%Variable (grams to kilograms)High selectivity for specific isomers, can operate at mild conditions.[2]Adsorbent cost and regeneration can be an issue.[14]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry and the joints are securely clamped.[4]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure it is rotating smoothly.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the distillate collecting at a rate of 1-2 drops per second.[4]

  • Fraction Collection: Monitor the temperature at the thermometer. Collect different fractions in separate receiving flasks based on the boiling point ranges. The fraction corresponding to the boiling point of this compound (approximately 166-167°C) should be collected separately.

  • Shutdown: Once the desired fraction has been collected or the temperature begins to drop, turn off the heating mantle and allow the apparatus to cool down before disassembling.

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion A Assemble Apparatus B Add Crude this compound and Boiling Chips A->B C Gentle Heating B->C D Vapor Rises Through Column C->D E Monitor Temperature D->E F Collect Fractions E->F G Shutdown and Cool F->G H Analyze Purity (GC-MS) G->H

Caption: Workflow for the fractional distillation of this compound.

Protocol 2: Preparative Gas Chromatography of this compound

This protocol provides a general workflow for purifying this compound using preparative GC.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph with a suitable column

  • Volatile solvent (e.g., hexane)

  • Collection traps

  • Cooling bath (liquid nitrogen or dry ice/acetone)

  • Syringe for injection

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of a volatile solvent like hexane (B92381).

  • Instrument Setup: Set up the preparative GC with an appropriate column and optimized parameters (injector temperature, oven temperature program, carrier gas flow rate, and detector settings).[6]

  • Injection: Inject a suitable volume of the sample onto the column. The injection volume will depend on the column's capacity.[6]

  • Chromatographic Separation: The components of the sample are separated as they pass through the column.

  • Fraction Collection: Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, divert the column effluent to a cooled collection trap.[6]

  • Solvent Removal: After collection, the volatile solvent can be removed from the purified this compound by gentle evaporation under a stream of nitrogen.

  • Purity Analysis: Analyze a small aliquot of the collected fraction by analytical GC-MS to confirm its purity.

Preparative_GC_Workflow cluster_prep Preparation cluster_separation Separation & Collection cluster_post Post-Collection A Dissolve Sample in Solvent B Set Up pGC Instrument A->B C Inject Sample B->C D Chromatographic Separation C->D E Monitor Elution D->E F Collect this compound Fraction in Cold Trap E->F G Remove Solvent F->G H Verify Purity (GC-MS) G->H

Caption: Workflow for the purification of this compound by preparative GC.

References

Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the gas chromatography (GC) of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of branched alkane isomers so challenging in gas chromatography?

The separation of branched alkane isomers is difficult due to their similar physical and chemical properties. Isomers have the same molecular weight and often have very close boiling points. Since gas chromatography on non-polar columns primarily separates compounds based on their boiling points, isomers with similar boiling points will have similar retention times, leading to co-elution.[1] The degree of branching also affects the volatility and interaction with the stationary phase, further complicating the separation.

Q2: What is the most common cause of peak tailing when analyzing branched alkanes?

Peak tailing for branched alkanes, especially higher molecular weight ones, is often caused by active sites within the GC system. These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column stationary phase, or contamination in the system.[2][3] These sites can interact with the analytes, causing them to adsorb and then desorb slowly, resulting in a tailing peak shape. Other causes can include a poor column cut, incorrect column installation, or a contaminated injection port liner.[2][4]

Q3: How does the position of the methyl branch affect the retention time of an alkane?

The position of the methyl branch significantly impacts the retention time. Generally, alkanes with more central branching are more compact and have lower boiling points, leading to shorter retention times on non-polar columns compared to their less branched or linear counterparts. For monomethylalkanes, isomers with the methyl group closer to the center of the chain tend to elute earlier. For example, 2-methyl isomers typically elute later than isomers with the methyl group in the middle of the carbon chain.[1]

Q4: When should I consider using a more polar stationary phase for branched alkane analysis?

While non-polar stationary phases are the standard for separating alkanes based on boiling points, a mid-polarity or polar stationary phase can be beneficial when dealing with complex mixtures containing branched alkanes and other compound classes like alkenes or aromatics.[3][5][6] A polar column introduces different selectivity based on dipole-dipole interactions or hydrogen bonding, which can help resolve isomers that co-elute on a non-polar column.[5] For instance, a polyethylene (B3416737) glycol (WAX) phase can provide a different elution order compared to a dimethylpolysiloxane phase.

Q5: What are Kovats Retention Indices and how are they useful for identifying branched alkanes?

The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[7] This makes retention data less dependent on the specific instrument conditions (e.g., temperature program, flow rate) and allows for better comparison of data between different laboratories and instruments.[7] For branched alkanes, which often lack commercially available standards, comparing calculated RIs to databases can be a crucial tool for tentative identification.

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution of Branched Alkane Isomers

Symptoms:

  • Peaks are not baseline separated.

  • Shoulders on peaks or broad, misshapen peaks.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate GC Column Select a column with a different stationary phase to introduce different selectivity. For example, if using a non-polar DB-1 column, try a mid-polar DB-5 or a polar WAX column.[5][6] A longer column or a column with a smaller internal diameter can also increase efficiency and improve resolution.
Suboptimal Oven Temperature Program A slow temperature ramp rate can improve the separation of closely eluting compounds. For very similar isomers, an isothermal analysis at a lower temperature might provide better resolution.
Incorrect Carrier Gas Flow Rate An inappropriate flow rate can lead to band broadening. Optimize the linear velocity of your carrier gas (typically 30-40 cm/s for Helium) to maximize column efficiency.
Column Overloading Injecting too much sample can lead to broad, fronting peaks and poor resolution. Dilute the sample or use a split injection with a higher split ratio.
Active Sites in the System Active sites can cause peak tailing, which can mask co-eluting peaks. Use a deactivated injector liner and a high-quality, inert column.[2] Regularly trim the front of the column to remove accumulated non-volatile residues and active sites.[4]
Problem 2: Peak Tailing for Higher Molecular Weight Branched Alkanes

Symptoms:

  • Asymmetrical peaks with a "tail" extending to the right.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the Injector or Column Use a deactivated liner, preferably with glass wool to aid vaporization and trap non-volatiles.[8] Use a high-quality, inert GC column. Consider trimming 10-20 cm from the front of the column to remove active sites.[2]
Poor Column Cut or Installation A ragged column cut or incorrect installation depth in the injector can cause peak tailing.[2] Ensure a clean, 90-degree cut and follow the manufacturer's instructions for proper column installation.
Column Contamination Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites. Use a guard column or trim the analytical column regularly.
Inappropriate Injection Temperature If the injector temperature is too low, higher molecular weight compounds may not vaporize completely and instantaneously, leading to tailing. Increase the injector temperature, but do not exceed the column's maximum operating temperature.
Sample Overloading Injecting a concentrated sample can lead to peak tailing. Dilute the sample or increase the split ratio.
Problem 3: Ghost Peaks or Carryover

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in subsequent runs.

  • Baseline instability.

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe Clean the syringe thoroughly between injections or use a new syringe. Ensure the rinse solvent is clean and appropriate for the analytes.
Contaminated Injector The injector liner and septum can be sources of contamination. Replace the septum and liner regularly.
Column Bleed At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline and ghost peaks. Ensure you are operating within the column's specified temperature limits. Condition the column according to the manufacturer's instructions.
Sample Carryover High-boiling point components from a previous injection may not have fully eluted from the column. Extend the run time or add a high-temperature bake-out step at the end of each run.

Data Presentation

Table 1: Comparison of Kovats Retention Indices (RI) for Selected Branched Alkanes on Different Stationary Phases

CompoundBoiling Point (°C)RI on DB-1 (Non-polar)RI on DB-5 (Low-polar)RI on DB-WAX (Polar)
2-Methylpentane60.3591600721
3-Methylpentane63.3602610730
2,2-Dimethylbutane49.7567575680
2,3-Dimethylbutane58.0617626745
n-Hexane68.7600600800
2-Methylhexane90.1685694815
3-Methylhexane91.9696705825
2,3-Dimethylpentane89.8714723848
n-Heptane98.4700700900

Note: Retention indices are approximate and can vary with experimental conditions. Data compiled from various sources for illustrative purposes.[7]

Experimental Protocols

Detailed Methodology for GC-FID Analysis of Branched Alkanes in a Gasoline Sample

This protocol provides a general framework for the analysis of branched alkanes in a complex hydrocarbon mixture like gasoline.

1. Sample Preparation:

  • Dilute the gasoline sample 1:100 (v/v) with a high-purity solvent such as pentane (B18724) or hexane.

  • Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the diluted sample to a 2 mL autosampler vial with a crimp cap.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Injector: Split/splitless inlet.

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Detector Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.

3. Data Analysis:

  • Identify n-alkane peaks by comparing their retention times to a known n-alkane standard mixture (e.g., C7-C30).

  • Tentatively identify branched alkane peaks based on their elution order relative to the n-alkanes and by comparing their calculated Kovats Retention Indices to literature values or a library.

  • For quantitative analysis, prepare calibration standards of relevant branched alkanes and use an internal standard method.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (Co-elution) check_column Is the column appropriate for the separation? start->check_column optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column Select a column with different selectivity (e.g., change polarity) or higher efficiency (longer column, smaller ID). check_column->change_column No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp Decrease the temperature ramp rate or use an isothermal program. optimize_temp->adjust_temp No check_injection Is the injection volume appropriate? check_flow->check_injection Yes adjust_flow Optimize the carrier gas linear velocity. check_flow->adjust_flow No adjust_injection Dilute the sample or increase the split ratio. check_injection->adjust_injection No good_resolution Good Resolution Achieved check_injection->good_resolution Yes change_column->optimize_temp adjust_temp->check_flow adjust_flow->check_injection adjust_injection->good_resolution

Caption: A logical workflow for troubleshooting poor peak resolution in the GC analysis of branched alkanes.

Factors_Affecting_Separation Key Factors Affecting Branched Alkane Separation separation Branched Alkane Separation column_params Column Parameters separation->column_params method_params Method Parameters separation->method_params analyte_props Analyte Properties separation->analyte_props stationary_phase Stationary Phase (Polarity & Selectivity) column_params->stationary_phase dimensions Dimensions (Length, ID, Film Thickness) column_params->dimensions temp_program Oven Temperature Program method_params->temp_program carrier_gas Carrier Gas Flow Rate method_params->carrier_gas boiling_point Boiling Point analyte_props->boiling_point branching Degree & Position of Branching analyte_props->branching

Caption: A diagram illustrating the primary factors influencing the chromatographic separation of branched alkanes.

References

Technical Support Center: 3-Ethyloctane Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of 3-Ethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound using mass spectrometry?

A1: The main challenges in detecting this compound, a volatile branched alkane, include achieving high sensitivity, ensuring good chromatographic peak shape, and obtaining a clean mass spectrum for confident identification. Common issues encountered are low signal intensity, peak tailing, and co-elution with other hydrocarbons, which can complicate data analysis.

Q2: What is the expected mass spectrum for this compound?

A2: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M+) peak at m/z 142, corresponding to its molecular weight.[1][2][3][4][5] However, for alkanes, the molecular ion peak is often of low intensity or absent.[6] The fragmentation pattern will show a series of alkyl fragment ions, with prominent peaks typically observed at m/z 43, 57, 71, and 85, which are characteristic of alkane fragmentation.[1]

Q3: What are the recommended initial GC-MS parameters for this compound analysis?

A3: For the analysis of C10 alkanes like this compound, a good starting point for your GC-MS method is crucial. The following table outlines recommended initial parameters that can be further optimized for your specific instrumentation and sample matrix.

ParameterRecommended Setting
GC Column Non-polar, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless or Split (e.g., 20:1)
Inlet Temperature 250 °C - 280 °C[7]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Oven Program Initial temperature of 40-50 °C, hold for 2-3 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.[7]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Electron Energy 70 eV (standard for most EI sources)
Mass Range m/z 35-350
Solvent Delay 2-3 minutes (depending on the solvent used)

Q4: How can I improve the sensitivity for this compound detection?

A4: To enhance sensitivity, consider the following:

  • Injection Mode : Use a splitless injection to introduce more of your sample onto the column.

  • Selected Ion Monitoring (SIM) Mode : Instead of a full scan, operate the mass spectrometer in SIM mode. By monitoring characteristic fragment ions of this compound (e.g., m/z 57, 71, 85), you can significantly increase the signal-to-noise ratio.

  • Sample Preparation : Concentrate your sample using techniques like solid-phase microextraction (SPME) or purge and trap for volatile analytes.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Poor Peak Shape (Tailing) for this compound

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing for a non-polar compound like this compound is often due to physical issues in the GC system rather than chemical interactions.[10][11][12]

Possible Causes & Solutions:

  • Improper Column Installation : The column may be positioned too high or too low in the inlet. Reinstall the column according to the manufacturer's specifications.[10][13]

  • Poor Column Cut : A jagged or uneven column cut can cause turbulence. Ensure a clean, square cut using a ceramic scoring wafer.[10][12]

  • Contaminated Inlet Liner : The liner can accumulate non-volatile residues. Replace the inlet liner with a new, deactivated one.[10]

  • System Leaks : Leaks in the carrier gas flow path can disrupt the chromatography. Check for leaks using an electronic leak detector.

Problem: Low Signal Intensity or No Peak Detected

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: Low or no signal can stem from issues with the sample introduction, the GC separation, or the mass spectrometer.

Troubleshooting Workflow for Low Signal Intensity

Caption: Troubleshooting workflow for low signal intensity.

Problem: Poor Mass Spectral Library Match

Q: The mass spectrum I obtained for my peak does not provide a good match with the this compound spectrum in the NIST library. Why might this be and how can I improve it?

A: A poor library match can be due to a co-eluting compound or a noisy spectrum.

Strategies to Improve Library Match Quality:

  • Improve Chromatographic Resolution : A slower oven temperature ramp rate can help separate this compound from any co-eluting compounds.

  • Background Subtraction : Ensure you are performing proper background subtraction on your peak of interest to get a cleaner mass spectrum.

  • Check for Contamination : Run a solvent blank to check for any background contamination that might be interfering with your spectrum.

  • Confirm with a Standard : Analyze a certified reference standard of this compound under the same conditions to verify its retention time and mass spectrum on your instrument.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol describes the preparation of a this compound standard for GC-MS analysis.

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in high-purity hexane.

  • Serial Dilutions : Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Transfer : Transfer the standards and your samples into 2 mL glass autosampler vials.

  • Internal Standard (Optional) : If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane) to each standard and sample at a constant concentration.

Protocol 2: GC-MS System Setup and Analysis

This protocol outlines the steps for setting up the GC-MS and running the analysis.

  • Instrument Setup : Configure the GC-MS system using the recommended initial parameters provided in the FAQ section.

  • System Equilibration : Allow the instrument to equilibrate until a stable baseline is achieved.

  • Solvent Blank Injection : Inject a solvent blank (e.g., hexane) to ensure the system is free from contamination.

  • Standard and Sample Injections : Inject your prepared standards and samples.

Logical Relationship for Parameter Optimization

G cluster_GC GC Parameters cluster_MS MS Parameters cluster_Results Analytical Results Inlet_Temp Inlet Temperature Peak_Shape Peak Shape Inlet_Temp->Peak_Shape Oven_Program Oven Program Resolution Resolution Oven_Program->Resolution Carrier_Flow Carrier Gas Flow Carrier_Flow->Peak_Shape Carrier_Flow->Resolution Ionization_Energy Ionization Energy Library_Match Library Match Ionization_Energy->Library_Match Scan_Mode Scan Mode (Full vs. SIM) Sensitivity Sensitivity Scan_Mode->Sensitivity

References

Stability and proper storage conditions for 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 3-Ethyloctane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a branched-chain alkane.[1] Due to its chemical properties, it is used in various industrial and research settings. It can serve as a solvent in organic synthesis, a component in fuel blends, and as a chemical intermediate for the synthesis of other organic compounds.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It is also recommended to store it away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][5]

Q3: What is the expected shelf life of this compound?

Q4: What are the potential degradation pathways for this compound?

A4: Like other alkanes, this compound can undergo degradation through several pathways. The most common is oxidation, which can be initiated by heat, light, or the presence of catalysts, leading to the formation of alcohols, aldehydes, or carboxylic acids.[2] At high temperatures, it can also undergo cracking, breaking down into smaller hydrocarbon molecules.[2]

Q5: Is this compound considered a stable compound?

A5: Yes, branched alkanes like this compound are generally considered to be thermodynamically more stable than their linear isomers. This inherent stability makes them suitable for various applications where chemical inertness is desired.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts Contamination of this compound with water or other reactive impurities.Ensure the use of a fresh, properly stored container of this compound. Consider purifying the solvent if contamination is suspected.
Degradation of this compound due to improper storage (e.g., exposure to air and light).Verify that the storage conditions are optimal. If the product is old or has been stored improperly, obtain a new batch.
Inconsistent experimental results Variability in the purity of this compound between batches.Perform a purity analysis (e.g., using Gas Chromatography) on each new batch of this compound before use.
The presence of peroxide impurities from oxidation.Test for the presence of peroxides, especially in older, opened containers. If peroxides are present, the solvent should be purified or safely discarded.
Physical changes in the solvent (e.g., discoloration, precipitate) Oxidation or contamination of the this compound.Do not use the solvent. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.

Stability and Storage Data

The following table summarizes the recommended storage conditions and estimated stability for this compound based on general data for hydrocarbon solvents.

Parameter Condition Notes
Storage Temperature Cool, ambient temperatureAvoid exposure to extreme heat, as it can accelerate oxidation.
Storage Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon) if possibleMinimizes oxidation and moisture absorption.
Container Tightly sealed, opaque containerProtects from air (oxygen) and light, which can initiate degradation.[3]
Incompatible Materials Strong oxidizing agents, heat, sparks, open flamesStore separately from these materials to prevent hazardous reactions.[4][5]
Estimated Shelf Life (Unopened) 3-5 yearsThis is an estimate for hydrocarbon solvents stored under ideal conditions.
Estimated Shelf Life (Opened) 6-12 monthsRe-analysis of purity is recommended before use after a container has been opened.

Experimental Protocols

Protocol for Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Objective: To quantify the purity of a this compound sample and identify any potential impurities.

2. Materials and Equipment:

  • Gas Chromatograph with FID

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or similar)

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for the FID

  • Syringes for sample injection

  • Vials with septa

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

3. GC-FID Conditions (Example):

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas Flow Rate: 1-2 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

4. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v in hexane).

  • Instrument Setup: Set up the GC-FID with the specified conditions and allow the system to stabilize.

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis:

    • Identify the peak corresponding to this compound based on its retention time (a reference standard can be used for confirmation).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

5. Interpretation of Results: A high percentage area for the main peak (e.g., >99%) indicates high purity. Smaller peaks represent impurities, which could be isomers, degradation products, or contaminants.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Experiment Yields Unexpected Results check_purity Is the purity of this compound confirmed? start->check_purity run_gc Action: Run GC-FID analysis on the current batch check_purity->run_gc No purity_ok Purity > 99%? check_purity->purity_ok Yes run_gc->purity_ok check_storage Were proper storage conditions maintained? purity_ok->check_storage Yes new_batch Action: Obtain a new, certified batch of this compound purity_ok->new_batch No review_protocol Issue likely not with this compound stability. Review experimental protocol and other reagents. check_storage->review_protocol Yes improper_storage Source of Error: Improper storage led to degradation. Action: Discard old batch and implement proper storage. check_storage->improper_storage No new_batch->review_protocol

Caption: Troubleshooting workflow for stability issues.

StorageDecisionTree Decision Tree for this compound Handling and Storage start Receiving a new bottle of this compound is_sealed Is the container factory-sealed? start->is_sealed store_properly Store in a cool, dry, well-ventilated area away from ignition sources. is_sealed->store_properly Yes check_age Has the container been opened previously? is_sealed->check_age No use_directly Use directly in experiment. store_properly->use_directly check_age->store_properly No retest_purity Action: Retest purity using GC-FID before use. check_age->retest_purity Yes retest_purity->use_directly purge_and_seal After use, purge with inert gas (optional) and seal tightly. use_directly->purge_and_seal

Caption: Decision tree for proper handling and storage.

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peak tailing for alkanes in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in chromatography where a peak's asymmetry is distorted, resulting in a trailing edge that is broader than the leading edge.[1][2] This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 is typically indicative of a significant tailing issue that requires investigation.[1][3]

Q2: Why are my alkane peaks tailing?

A2: Although alkanes are generally non-polar and less prone to tailing from chemical interactions, peak tailing can still happen due to various physical and chemical factors within the GC system. Common causes include problems with the column, inlet, injection technique, or contamination.[1]

Q3: If all peaks in my chromatogram, including the solvent peak, are tailing, what is the likely cause?

A3: When all peaks in a chromatogram show tailing, it typically points to a physical problem in the GC system affecting all compounds. The most common issues are related to the carrier gas flow path. These can include:

  • Improper column installation: The column may be positioned too high or too low in the inlet, which can create dead volumes or a convoluted flow path.[1][4][5]

  • Poor column cuts: Jagged or uneven cuts at either end of the column can cause turbulence in the carrier gas flow.[1][4][5]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites that interact with analytes.[1]

  • System leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[1]

Q4: What should I do if only some of my alkane peaks, particularly the later-eluting ones, are tailing?

A4: If only specific, often later-eluting, alkane peaks are tailing, the problem is more likely related to chemical interactions or contamination within the column.[1][6] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with analyte partitioning.[1][7]

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that may interact with analytes, although this is less common for non-polar alkanes.[1]

Q5: Can the injection technique contribute to peak tailing for alkanes?

A5: Yes, the injection technique can have a significant impact on peak shape.[8]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion which may be mistaken for tailing.[8][9]

  • Solvent Effects in Splitless Injection: In splitless injections, an incorrectly set initial oven temperature relative to the solvent's boiling point can cause poor focusing of the analyte band at the head of the column, resulting in peak distortion that can appear as tailing. A slow purge of the solvent from the inlet can also create the illusion of a badly tailing peak.[1][5][10]

Troubleshooting Guides and Experimental Protocols

A systematic approach is crucial for effectively troubleshooting peak tailing. The following diagrams and protocols will guide you through the process.

Initial Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing the root cause of peak tailing.

A Peak Tailing Observed B Are all peaks tailing (including solvent)? A->B C YES B->C Yes D NO B->D No E Likely a physical issue in the flow path. C->E F Likely a chemical interaction or contamination issue. D->F G Check for: - Improper column installation - Poor column cuts - Contaminated inlet liner - System leaks E->G H Check for: - Column contamination - Stationary phase degradation - Active sites in the system F->H O Analyze inert compound (e.g., hexane) F->O I Perform Inlet Maintenance G->I J Trim Column H->J K Problem Resolved? I->K J->K L YES K->L Yes M NO K->M No N Consider column replacement M->N P Does inert compound peak tail? O->P Q YES P->Q Yes R NO P->R No Q->E R->F

Caption: General troubleshooting workflow for diagnosing peak tailing.

Investigating Injection-Related Issues

If you suspect the injection technique is the cause, follow this workflow.

A Peak Tailing Observed B Is sample concentration too high? A->B C YES B->C Yes D NO B->D No E Dilute sample and reinject C->E F Using Splitless Injection? D->F L Problem Resolved? E->L G YES F->G Yes H NO F->H No I Check initial oven temperature (should be ~20°C below solvent b.p.) G->I J Check purge activation time G->J O Return to general troubleshooting H->O K Adjust parameters and reinject I->K J->K K->L M YES L->M Yes N NO L->N No N->O

Caption: Workflow for investigating injection-related peak tailing.

Experimental Protocols

Protocol 1: Inlet Maintenance

If you suspect issues with the inlet, such as a contaminated liner, performing routine maintenance can often resolve the problem.[1]

  • Cool Down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn Off Gases: Stop the carrier gas flow.

  • Disassemble the Inlet: Carefully remove the septum nut, septum, and the inlet liner.[1]

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum.[1]

    • Inlet Liner: Replace the liner with a new, deactivated one of the same type. If the liner contains glass wool, ensure it is also deactivated.[1]

  • Reassemble and Leak Check: Reinstall the components and perform a leak check after restoring the carrier gas flow.[1]

Protocol 2: Column Trimming

Trimming the front end of the column can remove contamination and active sites.[9][10]

  • Remove the Column: Carefully remove the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.[1]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1][5] A poor cut can itself be a cause of peak tailing.[3][4][5]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.

  • Condition the Column: Condition the column according to the manufacturer's instructions before running samples.

Protocol 3: Inert Compound Injection Test

This test helps differentiate between physical and chemical causes of peak tailing.

  • Prepare a Standard Solution: Create a solution of a non-polar, inert compound (e.g., hexane (B92381) or octane) in a suitable solvent.[1]

  • Inject the Standard: Run the standard under the same GC conditions as your analysis.

  • Analyze the Peak Shape:

    • Symmetrical Peak: If the inert compound's peak shows good symmetry, the issue is likely chemical in nature and related to interactions between your specific analytes and the system.[1]

    • Tailing Peak: If the inert compound's peak also tails, the problem is likely physical, related to the flow path (e.g., column installation, leaks, or a poor column cut).[1]

Data Summary Tables

The following tables illustrate how adjusting GC parameters can impact peak shape.

Table 1: Effect of Initial Oven Temperature in Splitless Injection on Peak Shape
Initial Oven Temperature (°C)Solvent (Boiling Point)Observation
70Hexane (69°C)Poor focusing of early eluting peaks, potential for peak broadening and tailing.[11]
50Hexane (69°C)Good focusing effect, improved peak shape for early eluting compounds.[11]
40Ethyl Acetate (77°C)Good for focusing, but may lead to excessively long run times.[1]

General Rule: The initial oven temperature should be set at least 20°C below the boiling point of the solvent for effective focusing in splitless injection.[10][11]

Table 2: Troubleshooting Summary for Peak Tailing
SymptomPossible CauseSuggested Remedy
All peaks tailImproper column installationReinstall column at the correct height.[10]
All peaks tailPoor column cutTrim the column ensuring a clean, 90-degree cut.[3]
All peaks tailContaminated inlet linerReplace the inlet liner and septum.[10]
Later-eluting peaks tailColumn contaminationTrim 10-20 cm from the front of the column.[6][9]
Early-eluting peaks tail (splitless injection)Incorrect initial oven temperatureLower the initial oven temperature to ~20°C below the solvent's boiling point.[10][11]
All peaks tail, especially with high concentrationColumn overloadDilute the sample.[2]
Solvent peak tails significantly (splitless injection)Slow solvent purgeEnsure proper split/purge activation.[9]

References

Minimizing fragmentation of 3-Ethyloctane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethyloctane in mass spectrometry. The focus is on minimizing fragmentation to ensure accurate molecular weight determination and structural analysis.

Troubleshooting Guides

Issue: The molecular ion peak (M+) for this compound at m/z 142 is weak or absent in my mass spectrum.

  • Question: Why is the molecular ion peak for this compound difficult to observe? Answer: this compound, a branched alkane, is prone to extensive fragmentation under hard ionization techniques like Electron Ionization (EI).[1][2] The energy imparted during ionization often exceeds the bond dissociation energies within the molecule, leading to the preferential formation of more stable, smaller fragment ions. Cleavage is particularly common at the branching point of the ethyl group.[2][3]

  • Question: How can I increase the intensity of the molecular ion peak? Answer: To enhance the molecular ion peak, it is crucial to reduce the energy transferred to the analyte molecule during ionization. The most effective way to achieve this is by switching from a hard ionization method like EI to a soft ionization technique.[1][4] These methods impart significantly less energy, thus preserving the molecular ion.[1]

Issue: My mass spectrum is overly complex with too many fragment ions, making interpretation difficult.

  • Question: What is causing the extensive fragmentation of my this compound sample? Answer: The complex spectrum is a direct result of the high internal energy imparted by hard ionization methods, leading to multiple fragmentation pathways.[1] The stability of the resulting carbocations drives this process, with bond cleavage favored at locations that produce more stable secondary or tertiary carbocations.[2]

  • Question: How can I simplify the mass spectrum of this compound? Answer: Employing soft ionization techniques is the primary solution to simplify a complex spectrum by minimizing fragmentation.[1][5] Techniques like Chemical Ionization (CI) or Field Ionization (FI) are particularly well-suited for volatile, non-polar compounds like this compound.[1] These methods produce spectra with a significantly more abundant molecular ion or quasi-molecular ion ([M+H]+) and fewer fragment ions.[1]

Frequently Asked Questions (FAQs)

  • Question 1: What are "soft" ionization techniques and how do they reduce fragmentation? Answer: Soft ionization techniques are methods that ionize molecules with minimal excess energy, thereby reducing the extent of fragmentation.[1][4] Unlike hard ionization (e.g., Electron Ionization) which uses high-energy electrons to eject an electron from the molecule, soft ionization methods use gentler processes.[1][4] For example, Chemical Ionization (CI) uses a reagent gas to protonate the analyte molecule, forming a stable [M+H]+ ion, which is less prone to fragmentation.[1][6]

  • Question 2: Which soft ionization technique is best for analyzing this compound? Answer: For a volatile and non-polar compound like this compound, Chemical Ionization (CI) is an excellent choice that is widely available on GC-MS systems.[1][5] It effectively produces a quasi-molecular ion ([M+H]+), which is crucial for confirming the molecular weight.[1] Field Ionization (FI) is an even softer technique that yields a prominent molecular ion with very little fragmentation, making it another strong option if available.[1]

  • Question 3: Can I reduce fragmentation while still using Electron Ionization (EI)? Answer: While EI is inherently a high-energy technique, some degree of fragmentation control is possible. Lowering the electron energy (e.g., from the standard 70 eV to below 20 eV) can significantly reduce fragmentation and increase the relative abundance of the molecular ion.[7] Additionally, using a supersonic molecular beam for sample introduction can cool the molecules vibrationally, which also helps in reducing fragmentation.[7]

  • Question 4: What is the expected molecular weight of this compound? Answer: The molecular formula for this compound is C10H22, and its molecular weight is approximately 142.28 g/mol .[8][9][10][11] Therefore, you should look for the molecular ion peak (M+) at an m/z of 142 in EI-MS or the quasi-molecular ion peak ([M+H]+) at an m/z of 143 in CI-MS.

Data Presentation

Table 1: Comparison of Ionization Techniques for this compound Analysis

Ionization TechniqueIonization TypeExpected Key Ion for this compoundFragmentation LevelPrimary Application
Electron Ionization (EI)HardM+ at m/z 142 (often weak or absent)HighStructural Elucidation (via fragmentation pattern)
Chemical Ionization (CI)Soft[M+H]+ at m/z 143LowMolecular Weight Determination
Field Ionization (FI)SoftM+ at m/z 142Very LowMolecular Weight Determination for volatile compounds

Experimental Protocols

Protocol 1: Analysis of this compound using Chemical Ionization (CI) GC-MS

  • Instrument Preparation:

    • Ensure your mass spectrometer is equipped with a Chemical Ionization (CI) source.

    • Select a suitable CI reagent gas, such as methane (B114726) or ammonia. Introduce the reagent gas into the ion source at the manufacturer's recommended pressure.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity, volatile solvent (e.g., hexane) at a concentration of approximately 1-10 µg/mL.

  • GC-MS Method Setup:

    • Injector: Set the temperature to 250 °C to ensure complete volatilization.

    • GC Column: Use a non-polar capillary column (e.g., DB-1 or DB-5) suitable for hydrocarbon analysis.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up at a rate of 10-20 °C/min to a final temperature of 280 °C to ensure good chromatographic separation.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Setup:

    • Ion Source Temperature: Set to 150-200 °C.

    • Mass Range: Scan a mass range that includes the expected quasi-molecular ion (e.g., m/z 50-200).

    • Acquisition Mode: Set to CI positive ion mode.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the data and identify the chromatographic peak corresponding to this compound.

    • Examine the mass spectrum for this peak. A prominent peak at m/z 143, corresponding to the protonated molecule ([M+H]+), should be observed, confirming the molecular weight of this compound.[1]

Visualizations

fragmentation_pathway M This compound [C10H22]+• m/z 142 F1 [C8H17]+ m/z 113 M->F1 -C2H5• F2 [C7H15]+ m/z 99 M->F2 -C3H7• F3 [C5H11]+ m/z 71 M->F3 -C5H11• F4 [C4H9]+ m/z 57 M->F4 -C6H13• decision_workflow cluster_ei Hard Ionization (EI) cluster_soft Soft Ionization Needed start Goal: Analyze this compound q1 Is Molecular Ion (M+) Peak Visible and Abundant? start->q1 ei_ok Proceed with EI Analysis (Structural Elucidation) q1->ei_ok Yes q2 Is GC-MS available? q1->q2 No ci Use Chemical Ionization (CI) for [M+H]+ q2->ci Yes other Consider other soft methods (e.g., APPI) q2->other No fi Use Field Ionization (FI) for M+• ci->fi If available & CI fails

References

Technical Support Center: Improving the Solubility of 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving 3-Ethyloctane in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a branched-chain alkane with the molecular formula C10H22. As a nonpolar hydrocarbon, it is hydrophobic ("water-fearing") and lipophilic ("fat-loving"). Following the principle of "like dissolves like," it exhibits high solubility in nonpolar organic solvents and is virtually insoluble in polar solvents like water.[1][2][3] The primary intermolecular forces in this compound are weak London dispersion forces. For dissolution to occur, the solvent must be able to overcome these forces by establishing similar solute-solvent interactions.[4][5]

Q2: Which solvents are recommended for dissolving this compound?

Nonpolar solvents are the most effective for dissolving this compound.[6] Good starting choices include:

Liquid alkanes are generally good solvents for other non-ionic organic compounds.[7][8]

Q3: Why is this compound insoluble in polar solvents like water?

Water is a highly polar solvent characterized by strong hydrogen bonds between molecules.[5] To dissolve this compound, these strong hydrogen bonds would need to be broken to create space for the nonpolar alkane molecules. The energy released from the weak van der Waals interactions between this compound and water is insufficient to compensate for the energy required to disrupt the water's hydrogen-bonding network.[7][9] This energetic unfavorability results in insolubility.

Troubleshooting Guide

Problem: this compound is not dissolving in my chosen nonpolar solvent at room temperature.

  • Solution 1: Increase the Temperature. Gently heating the solvent can significantly improve the solubility of alkanes.[4] Increased thermal energy helps overcome the solute-solute and solvent-solvent intermolecular forces, allowing for better mixing. Ensure the heating temperature is well below the boiling point of the solvent.

  • Solution 2: Use Mechanical Agitation. Sonication or vigorous stirring can provide the mechanical energy needed to break apart solute particles and facilitate their interaction with the solvent.[6]

  • Solution 3: Re-evaluate Your Solvent Choice. While a solvent may be broadly classified as nonpolar, subtle differences in structure and polarity can affect solubility. Refer to the recommended solvents in the FAQ section.

Problem: After dissolving with heat, my this compound precipitates out of solution upon cooling.

  • Solution 1: Maintain an Elevated Temperature. If the experimental procedure allows, maintain the solution at the elevated temperature at which this compound is soluble.

  • Solution 2: Increase the Solvent Volume. The solution may be supersaturated at room temperature. Adding more solvent will decrease the overall concentration, potentially keeping the this compound in solution upon cooling.

  • Solution 3: Use a Co-solvent (with caution). While less common for purely nonpolar compounds, adding a small amount of a slightly more polar co-solvent might in some specific cases help stabilize the solution. However, for a compound like this compound, optimizing the primary nonpolar solvent and temperature is usually a more effective strategy.[4]

Quantitative Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical properties as a nonpolar alkane, the following table provides a qualitative and predictive summary of its solubility.

Solvent ClassExamplesPredicted Solubility of this compound
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHigh / Miscible
Nonpolar Aromatic Toluene, Benzene, XylenesHigh / Miscible
Halogenated Chloroform, Dichloromethane, CCl4High
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to High
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to Moderate
Esters Ethyl AcetateLow
Alcohols Ethanol, Methanol, IsopropanolVery Low / Immiscible
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMFVery Low / Immiscible
Polar Protic Water, GlycerolInsoluble

Experimental Protocols

Protocol: Determining the Solubility of this compound using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[10][11]

Materials:

  • This compound

  • Chosen solvent(s)

  • Glass vials or flasks with tight-sealing caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

  • Analytical balance

  • Shaker or agitator (e.g., orbital shaker or wrist-action shaker)

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE syringe filters)

  • Analytical instrument for quantification (e.g., Gas Chromatography, GC)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a shaker within a temperature-controlled environment (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved this compound to settle. For a more complete separation, centrifuge the vial at a moderate speed.

  • Sampling: Carefully withdraw a sample from the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the excess solute at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizations

TroubleshootingWorkflow start Start: Dissolving This compound check_dissolution Does it dissolve at room temperature? start->check_dissolution increase_temp Increase temperature (gentle heating) check_dissolution->increase_temp No success Success: Solute Dissolved check_dissolution->success Yes use_sonication Apply sonication or vigorous stirring increase_temp->use_sonication check_again Does it dissolve now? use_sonication->check_again check_again->success Yes failure Failure: Re-evaluate solvent choice. Select a more suitable nonpolar solvent. check_again->failure No SolubilityExperiment prep 1. Add excess this compound and solvent to vial equilibrate 2. Seal and shake at constant temperature (24-72h) prep->equilibrate separate 3. Centrifuge to separate excess solute equilibrate->separate sample 4. Sample and filter the supernatant separate->sample analyze 5. Dilute and quantify concentration via GC sample->analyze result Result: Solubility Determined analyze->result

References

Validation & Comparative

A Comparative Analysis of 3-Ethyloctane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of 3-Ethyloctane and its representative structural isomers. As isomers of decane (B31447) (C₁₀H₂₂), these compounds share the same molecular formula and weight but differ in their carbon skeleton arrangement. These structural variations lead to distinct physical properties, influencing their behavior in applications ranging from fuel technology to their use as solvents and standards in chemical synthesis and analysis.

The branching of the carbon chain is a critical determinant of the physical properties of alkanes. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular attraction typically results in lower boiling points and melting points compared to the straight-chain isomer, n-decane.

Quantitative Comparison of Physicochemical Properties

The following table summarizes key physical properties for this compound and selected structural isomers to illustrate the impact of carbon chain branching.

PropertyThis compoundn-Decane2-Methylnonane3,3-Diethylhexane2,2,5-Trimethylheptane
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂
Molecular Weight ( g/mol ) 142.28142.28142.28142.28142.28
Boiling Point (°C) 166.5174.1[1]166-169[2]167.6[3]150
Melting Point (°C) -87.7-29.7[1]N/A-54.0[3]N/A
Density (g/mL at 20°C) 0.7360.730[4]0.726[2]0.7340.733
Refractive Index (n²⁰/D) 1.4141.4111.410[2]1.413*1.412*
*Note: Density and refractive index for 3,3-Diethylhexane and 2,2,5-Trimethylheptane are reported at unspecified temperatures but are expected to be close to 20°C values.[3]

As the data indicates, the straight-chain n-decane exhibits the highest boiling point due to its larger surface area and stronger intermolecular forces. Branched isomers like this compound and 2-Methylnonane have slightly lower boiling points.[2][5] Highly branched isomers, such as 2,2,5-Trimethylheptane, are more compact and thus have significantly lower boiling points.[6][7]

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for measuring the key physicochemical properties of liquid alkanes.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point determination.

Apparatus:

  • Thiele tube

  • Thermometer (0-200°C range)

  • Capillary tube (sealed at one end)

  • Small test tube or Durham tube

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Add 2-3 mL of the liquid isomer sample into the small test tube.

  • Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Clamp the Thiele tube and carefully insert the thermometer and sample assembly into the oil, ensuring the sample is fully immersed.

  • Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Vibrating Tube Densitometer)

This instrument provides highly accurate density measurements based on the oscillation frequency of a U-shaped tube filled with the sample.

Apparatus:

  • Vibrating tube densitometer

  • Syringe for sample injection

  • Thermostat for temperature control

  • Reference standards (e.g., dry air and deionized water)

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions using dry air and deionized water at a known temperature (e.g., 20°C).

  • Set the thermostat to the desired measurement temperature (20.0 ± 0.1°C). Allow the instrument to stabilize.

  • Rinse the oscillating U-tube with a small amount of the isomer sample.

  • Carefully inject the sample into the U-tube using a syringe, ensuring no air bubbles are present.

  • Allow the sample to reach thermal equilibrium. The instrument will measure the oscillation period of the tube.

  • The densitometer's software calculates the density of the sample based on the oscillation period and the prior calibration. Record the density value.

  • Clean the U-tube with an appropriate solvent (e.g., ethanol (B145695) or acetone) and dry it completely before the next measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property used for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (circulator) set to 20.0°C

  • Light source (typically a sodium D-line lamp, λ = 589 nm)

  • Dropper or pipette

  • Soft lens tissue

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Turn on the refractometer and the light source. Connect the water circulator to the prisms and allow the instrument to reach thermal equilibrium at 20.0°C.

  • Clean the surfaces of the measuring and illuminating prisms using a soft tissue moistened with acetone, then allow them to dry completely.

  • Using a dropper, place 2-3 drops of the isomer sample onto the surface of the lower prism.

  • Close the prisms gently and securely. The liquid should spread evenly to form a thin film.

  • Adjust the light source to illuminate the prisms.

  • While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.

  • Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

  • If the dividing line appears colored, adjust the chromaticity compensator until the line is sharp and achromatic (black and white).

  • Press the switch to illuminate the scale and read the refractive index value to four decimal places.

  • After the measurement, open the prisms and clean them thoroughly with a soft tissue and an appropriate solvent.

Isomer Identification and Separation Workflow

In research and industrial settings, mixtures of isomers often need to be separated and identified. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose. This compound and its isomers, being volatile, are ideal candidates for this analysis.

Isomer_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Interpretation Sample Mixture of Decane Isomers Dilution Dilute in Volatile Solvent (e.g., Hexane) Sample->Dilution 1. Prepare GC Gas Chromatography (GC) Separation Dilution->GC 2. Inject MS Mass Spectrometry (MS) Detection & Identification GC->MS 3. Elute & Ionize Chromatogram Generate Chromatogram (Retention Time Data) MS->Chromatogram 4a. Process Signal MassSpectra Generate Mass Spectra (Fragmentation Patterns) MS->MassSpectra 4b. Process Signal Library Compare with Spectral Library & Standards Chromatogram->Library 5. Compare tR MassSpectra->Library 6. Compare m/z Identification Identify & Quantify Each Isomer Library->Identification 7. Confirm

Caption: Workflow for the separation and identification of decane isomers using GC-MS.

References

A Guide to the Validation of 3-Ethyloctane as an Internal Standard in Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their analytical data, the proper validation of an internal standard is a critical, foundational step. This guide provides a comprehensive framework for the validation of 3-Ethyloctane as an internal standard for the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound is not extensively published, this document outlines the necessary experimental protocols and presents typical performance benchmarks from commonly used alternative internal standards, namely Toluene-d8 and long-chain n-alkanes.

An ideal internal standard (IS) is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It is added in a known, constant amount to all samples, calibration standards, and quality controls. The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of quantitative analysis.[1][2] this compound, a branched alkane, possesses properties such as chemical inertness and volatility that make it a potential candidate as an internal standard for the analysis of various non-polar and moderately polar VOCs. However, its suitability must be rigorously demonstrated through a validation process.

Experimental Protocol for Internal Standard Validation

The following is a generalized protocol for the validation of a new internal standard, such as this compound, for a quantitative GC-MS method. This protocol is based on established principles of analytical method validation.

1. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 1 mg/mL.

  • Internal Standard Working Solution: Dilute the stock solution to a working concentration that, when added to the sample, will produce a chromatographic peak with an area that is roughly in the mid-range of the analyte peak areas and within 50-200% of the analyte's response at the midpoint of the calibration curve.[3]

  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with the analyte stock solution to cover the expected concentration range of the samples. Add a constant, known amount of the internal standard working solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

2. GC-MS Instrumentation and Method:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of the target analytes and the internal standard.

  • Mass Spectrometer (MS): A mass selective detector operated in either full scan or selected ion monitoring (SIM) mode.

  • Method Parameters: Optimize the GC oven temperature program, injector temperature, carrier gas flow rate, and MS parameters to achieve good chromatographic separation and peak shape for both the analytes and the internal standard.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank matrix sample to ensure that there are no interfering peaks at the retention times of the analyte(s) and the internal standard.

  • Linearity: Inject the series of calibration standards in triplicate. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The relationship should be linear, with a correlation coefficient (R²) of ≥ 0.995.[4]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least five replicates of the low, medium, and high QC samples in a single analytical run. The relative standard deviation (%RSD) should typically be ≤ 15%.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on at least three different days. The %RSD over the different runs should also be within acceptable limits, typically ≤ 15%.[4]

  • Accuracy (Recovery): The accuracy is determined by comparing the mean calculated concentration of the QC samples to their nominal concentrations. The mean accuracy should be within 85-115% of the nominal value (or 80-120% at the lower limit of quantification).[4]

  • Stability: Assess the stability of the analytes and the internal standard in the stock solutions and in the prepared samples under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).

Performance Comparison with Alternative Internal Standards

To provide a benchmark for the validation of this compound, the following table summarizes typical performance data for two commonly used internal standards in the GC-MS analysis of volatile organic compounds: Toluene-d8 (a deuterated aromatic compound) and n-Alkanes (e.g., C20-C40). Deuterated standards are often considered the "gold standard" as their chemical and physical properties are nearly identical to the non-deuterated analyte, leading to better correction for matrix effects and variability.[1] Long-chain n-alkanes are frequently used for the analysis of non-polar compounds due to their chemical inertness and predictable chromatographic behavior.[5]

Performance ParameterToluene-d8n-Alkane (e.g., C20)Acceptance Criteria
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.995
Precision (%RSD)
- Repeatability< 10%< 15%≤ 15%
- Intermediate Precision< 10%< 15%≤ 15%
Accuracy (Recovery) 90-110%85-115%85-115%

Note: The values presented in this table are representative and may vary depending on the specific application, matrix, and instrumentation.

Visualizing the Validation Workflow

The selection and validation of an internal standard is a logical process that can be visualized as a workflow. The following diagram, generated using Graphviz, illustrates the key steps and decision points.

G cluster_0 Phase 1: Selection cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation A Identify Potential Internal Standards (e.g., this compound) B Evaluate Physicochemical Properties (Volatility, Polarity, Chemical Inertness) A->B C Check for Absence in Sample Matrix B->C D Optimize GC-MS Method for Separation and Peak Shape C->D E Assess for Co-elution and Interference D->E F Prepare Calibration and QC Samples E->F G Evaluate Linearity (R² ≥ 0.995) F->G H Assess Precision (%RSD ≤ 15%) G->H I Determine Accuracy (Recovery 85-115%) H->I J Meets Acceptance Criteria? I->J K Internal Standard Validated for Use J->K Yes L Re-evaluate or Select Alternative IS J->L No L->A

References

A Comparative Analysis of Branched Versus Linear Alkanes in Fuels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance characteristics of branched and linear alkanes as fuel components, supported by experimental data and detailed protocols.

The molecular structure of alkanes, the primary components of gasoline and other fuels, plays a pivotal role in their performance within an internal combustion engine. This guide provides a detailed comparison of branched and linear alkanes, focusing on key performance metrics such as octane (B31449) rating, energy density, and combustion efficiency. This analysis is intended to provide researchers, scientists, and drug development professionals with a clear understanding of how hydrocarbon structure influences fuel properties.

Performance Characteristics: A Tabular Comparison

The following table summarizes the key quantitative differences in the physical and performance properties of representative linear and branched alkanes.

PropertyLinear Alkane (n-Octane)Branched Alkane (Iso-Octane / 2,2,4-Trimethylpentane)
Research Octane Number (RON) -20[1]100[1][2][3]
Heat of Combustion (kJ/mol) -5470[4]-5458[4]
Density (g/mL at 20°C) ~0.703~0.692

The Logical Relationship Between Alkane Structure and Fuel Performance

The performance differences between linear and branched alkanes stem directly from their molecular structures. The following diagram illustrates the causal relationships.

G cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_performance Engine Performance Linear Alkane Linear Alkane High Reactivity High Reactivity Linear Alkane->High Reactivity Higher Heat of Combustion Higher Heat of Combustion Linear Alkane->Higher Heat of Combustion Branched Alkane Branched Alkane Greater Stability Greater Stability Branched Alkane->Greater Stability Lower Heat of Combustion Lower Heat of Combustion Branched Alkane->Lower Heat of Combustion Low Octane Rating (Knocking) Low Octane Rating (Knocking) High Reactivity->Low Octane Rating (Knocking) High Octane Rating (Anti-Knocking) High Octane Rating (Anti-Knocking) Greater Stability->High Octane Rating (Anti-Knocking)

Alkane structure's impact on fuel performance.

Detailed Analysis of Performance Metrics

Octane Rating

The octane number of a fuel is a measure of its resistance to autoignition, or "knocking," in an engine. Branched alkanes consistently exhibit higher octane ratings than their linear isomers.[2][3] This is because the branched structure is more stable and less prone to the rapid, uncontrolled combustion that characterizes knocking.[2][3] The tertiary and quaternary carbon atoms in branched alkanes lead to more stable carbocation intermediates during combustion, slowing down the reaction rate and allowing for a smoother, more controlled burn.[2] For instance, n-octane has a Research Octane Number (RON) of -20, making it a very poor fuel, while its highly branched isomer, iso-octane (2,2,4-trimethylpentane), defines the 100-point on the octane scale.[1]

Energy Density and Heat of Combustion

While a high octane rating is desirable for preventing engine knock, the energy released upon combustion is also a critical factor. Branched alkanes are thermodynamically more stable than their linear counterparts.[5][6] This increased stability is due to factors such as reduced steric strain and more favorable electronic interactions in the more compact branched structure.[5] As a consequence of their greater stability, branched alkanes have a slightly lower heat of combustion than linear alkanes with the same number of carbon atoms.[4][6] This means that, on a molar basis, linear alkanes release slightly more energy when burned. However, the difference is generally small and the significant advantage of branched alkanes in preventing knocking far outweighs the minor deficit in energy content for spark-ignition engines.[1]

Combustion Efficiency

Combustion efficiency in an internal combustion engine is intrinsically linked to the control of the combustion process. The propensity of linear alkanes to autoignite leads to incomplete combustion, resulting in the formation of soot and other harmful emissions. The slower, more controlled combustion of branched alkanes allows for a more complete reaction with oxygen, leading to cleaner burning and higher overall efficiency in converting the fuel's chemical energy into mechanical work.[3]

Experimental Protocols

Determination of Octane Number (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Experimental Workflow for Octane Number Determination

G cluster_workflow Octane Number Determination Workflow Start Start Prepare_CFR_Engine Prepare CFR Engine (ASTM D2699/D2700 specs) Start->Prepare_CFR_Engine Calibrate_Engine Calibrate Engine with Primary Reference Fuels (n-heptane and iso-octane) Prepare_CFR_Engine->Calibrate_Engine Introduce_Sample Introduce Sample Fuel into the Engine Calibrate_Engine->Introduce_Sample Adjust_Compression Adjust Compression Ratio until Knocking is Detected Introduce_Sample->Adjust_Compression Compare_Knock Compare Knock Intensity to Reference Fuels Adjust_Compression->Compare_Knock Determine_ON Determine Octane Number (RON or MON) Compare_Knock->Determine_ON End End Determine_ON->End

Workflow for Octane Number Determination.

Methodology:

  • Engine Preparation: The CFR engine is prepared according to the specific conditions outlined in either ASTM D2699 for RON or ASTM D2700 for MON.[7][8][9] These standards dictate parameters such as engine speed, intake air temperature and humidity, and spark timing.

  • Calibration: The engine's knock meter is calibrated using primary reference fuels (PRFs), which are blends of n-heptane (octane number 0) and iso-octane (octane number 100).

  • Sample Testing: The sample fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Bracketing: The knock intensity of the sample is "bracketed" between two PRF blends—one that knocks more and one that knocks less at the same compression ratio.

  • Octane Number Calculation: The octane number of the sample is then calculated by interpolating between the octane numbers of the two bracketing PRF blends.[10]

Determination of Heat of Combustion via Bomb Calorimetry

The heat of combustion is determined experimentally using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of the liquid fuel is placed in a sample holder (crucible) within a sealed container called a "bomb."[11][12]

  • Pressurization: The bomb is filled with high-pressure oxygen to ensure complete combustion.[12]

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).[11][12]

  • Ignition: The fuel is ignited by passing an electric current through an ignition wire.[12]

  • Temperature Measurement: The temperature of the surrounding water is carefully monitored and recorded before and after combustion. The maximum temperature reached is noted.[12]

  • Calculation: The heat of combustion is calculated from the measured temperature change, the mass of the fuel, and the known heat capacity of the calorimeter system.[11]

Calculation Formula:

q = Ccal * ΔT

Where:

  • q is the heat of combustion

  • Ccal is the heat capacity of the calorimeter

  • ΔT is the change in temperature

Conclusion

The structural isomerism of alkanes has a profound impact on their suitability as components in fuels. Branched alkanes, with their higher octane ratings and cleaner combustion characteristics, are superior for use in spark-ignition engines, despite having a slightly lower heat of combustion compared to their linear counterparts. The controlled and slower combustion of branched alkanes prevents engine knock and improves overall efficiency. This comparative analysis underscores the importance of molecular structure in the design and formulation of high-performance fuels.

References

Navigating the Separation of C10 Alkanes: A Comparative Guide to Gas Chromatography Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the separation of C10 alkanes, this guide provides a comparative analysis of their gas chromatography (GC) retention times. Understanding the elution behavior of these isomers is critical for accurate identification and quantification in complex mixtures.

Comparative Retention Data of C10 Alkanes

The retention of alkanes in gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the column. For nonpolar stationary phases, elution order generally follows the boiling points of the analytes.[1] Branched alkanes tend to have lower boiling points than their straight-chain counterparts and therefore elute earlier.

The Kovats retention index (I) is a standardized method for reporting retention times, which helps in comparing data across different systems.[2] For n-alkanes, the retention index is defined as 100 times the carbon number. Therefore, n-decane has a retention index of 1000.[2]

Table 1: Kovats Retention Indices (I) for Select C10 Hydrocarbons

CompoundStationary PhaseRetention Index (I)Elution Characteristics
1-Decene (B1663960)Squalane (Nonpolar)982Elutes before n-decane
1-DeceneDB-1 (Nonpolar)989Elutes before n-decane
1-DeceneCarbowax 20M (Polar)1046Elutes after n-decane due to polar interactions
n-Decane-1000Reference compound

Data sourced from Benchchem[1]. Note that 1-decene is a C10 alkene, included here to illustrate the effect of functional groups on retention time.

Experimental Protocols

The successful separation of C10 alkanes is highly dependent on the experimental conditions. The following is a generalized protocol that can be adapted for specific applications.

Sample Preparation:

Samples containing C10 alkanes are typically dissolved in a volatile organic solvent, such as hexane (B92381) or pentane. It is crucial to avoid overly concentrated samples, as this can lead to peak broadening and potential damage to the detector.[3]

Gas Chromatography (GC) Conditions:

  • Column: A nonpolar capillary column, such as one with a 100% dimethyl polysiloxane stationary phase, is often used for the separation of hydrocarbons.[4]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas. The flow rate of the carrier gas affects retention time; higher flow rates lead to shorter retention times.[5][6][7]

  • Oven Temperature Program: The oven temperature is a critical parameter.[3][5][7] An initial temperature hold is often followed by a temperature ramp. A typical program for C1-C10 hydrocarbons might start at 35°C, hold for 3 minutes, ramp to 48°C at 2°C/min, and then ramp to 210°C at 6°C/min.[4] Isothermal conditions (constant temperature) can also be used, but a temperature ramp can help to sharpen peaks for later-eluting compounds.[3]

  • Injector: A split/splitless injector is commonly used, with an injection volume of around 0.5 to 1 µL.[4][8]

  • Detector: A Flame Ionization Detector (FID) is a common choice for hydrocarbon analysis due to its high sensitivity.[4]

Factors Influencing Retention Time

Several factors can be manipulated to optimize the separation of C10 alkanes. Understanding these variables is key to developing a robust analytical method.

  • Analyte Properties: The boiling point and molecular structure of the C10 alkane isomers are the primary determinants of their retention times on nonpolar columns.[5][9]

  • Stationary Phase: The polarity of the stationary phase plays a significant role. While nonpolar phases separate based on boiling point, polar phases can introduce different selectivities based on subtle differences in intermolecular interactions.[1][5][6]

  • Column Temperature: Higher oven temperatures lead to shorter retention times as the analytes have higher vapor pressures and spend more time in the mobile phase.[3][5][7]

  • Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas reduces the time analytes spend in the column, resulting in shorter retention times.[5][6][7]

  • Column Dimensions: Longer columns provide more surface area for interaction and thus lead to longer retention times and potentially better resolution.[6] The column's internal diameter also affects retention, with smaller diameters generally leading to longer retention times.[6]

Visualizing the Process

To better understand the experimental workflow and the interplay of factors affecting retention time, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_output Output Sample Sample containing C10 Alkanes Dilution Dilution Sample->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injector Injection Port Dilution->Injector Column GC Column (in Oven) Injector->Column Detector Detector (FID) Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram

Caption: Experimental workflow for the gas chromatographic analysis of C10 alkanes.

retention_factors cluster_instrumental Instrumental Factors cluster_analyte Analyte Properties Temp Oven Temperature RT Retention Time Temp->RT Flow Carrier Gas Flow Rate Flow->RT Column Column (Stationary Phase, Length, Diameter) Column->RT BP Boiling Point BP->RT Structure Molecular Structure Structure->RT

Caption: Key factors influencing the retention time of C10 alkanes in gas chromatography.

References

A Comparative Spectroscopic Analysis of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic differences between three isomers of octane (B31449): the linear n-octane, the highly branched isooctane (B107328) (2,2,4-trimethylpentane), and the moderately branched 2-methylheptane. Understanding these differences is crucial for the accurate identification and characterization of hydrocarbon structures in various scientific and industrial applications, including fuel development and chemical synthesis. The comparison is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Comparison of Octane Isomers

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for n-octane, isooctane, and 2-methylheptane.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Number of Unique ¹H SignalsNumber of Unique ¹³C Signals
n-Octane ~0.88 (t, 6H, -CH₃), ~1.27 (m, 12H, -CH₂-)~14.1 (CH₃), ~22.7, ~29.3, ~31.9 (CH₂)2 (at low resolution)4
Isooctane (2,2,4-Trimethylpentane) ~0.90 (s, 9H, -C(CH₃)₃), ~0.95 (d, 6H, -CH(CH₃)₂), ~1.55 (d, 2H, -CH₂-), ~1.85 (m, 1H, -CH-)~24.7, ~30.2, ~31.1, ~53.3[1]45
2-Methylheptane ~0.86 (d, 6H, -CH(CH₃)₂), ~0.88 (t, 3H, -CH₂CH₃), ~1.1-1.3 (m, 8H, -CH₂-), ~1.5 (m, 1H, -CH-)[2]~14.1, ~22.6, ~23.0, ~29.3, ~32.1, ~39.2, ~42.067

Table 2: FT-IR and Mass Spectrometry Data

IsomerKey FT-IR Absorptions (cm⁻¹)Prominent Mass Spectra Peaks (m/z)Base Peak (m/z)Molecular Ion (m/z)
n-Octane ~2955-2850 (C-H stretch), ~1465 (CH₂ bend), ~1378 (CH₃ bend), ~722 (-(CH₂)n- rock)[3]29, 43, 57, 71, 85, 114[4]43[4]114[4]
Isooctane (2,2,4-Trimethylpentane) ~2950-2860 (C-H stretch), ~1470 (CH₂/CH₃ bend), ~1365 (tert-butyl bend)41, 43, 57, 99, 11457114 (often weak or absent)[5]
2-Methylheptane ~2960-2850 (C-H stretch), ~1465 (CH₂/CH₃ bend), ~1380 (CH₃ bend), ~1170 (C-C skeletal)[6]43, 57, 71, 85, 99, 114[7][8]43114[7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the octane isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the octane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the chemical bonds present in the octane isomers.

Methodology:

  • Sample Preparation: For liquid samples like octane isomers, the neat liquid can be analyzed directly. Place one to two drops of the isomer onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates to subtract atmospheric and instrumental interferences.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation patterns of the octane isomers upon ionization.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile octane isomer into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation of mixtures and controlled introduction.

  • Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (for GC-MS):

    • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the isomer in a volatile solvent (e.g., hexane) into the heated injector port of the GC.

    • Separation: Use a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column) to separate the components. A temperature program is typically used, for example, starting at 50°C and ramping up to 250°C.

  • Mass Spectrometry:

    • Ionization: Use a standard electron ionization energy of 70 eV.

    • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 20-200).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. The base peak (most intense peak) is a key identifier.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic differentiation of octane isomers.

Spectroscopic_Differentiation_of_Octane_Isomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Sample NMR NMR Sample->NMR FT-IR FT-IR Sample->FT-IR MS MS Sample->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Vibrational Modes (Functional Groups) FT-IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Identification Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for differentiating octane isomers using spectroscopic techniques.

References

A Comparative Analysis of 3-Ethyloctane and Alternative Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers and fuel development professionals detailing the performance characteristics of 3-Ethyloctane in comparison to other common fuel additives. This report includes quantitative performance data, detailed experimental protocols, and visualizations to aid in the understanding of fuel additive evaluation.

Introduction

This compound is a branched-chain alkane that serves as a fuel additive to enhance the octane (B31449) rating of gasoline, thereby improving its anti-knock properties.[1][2] A higher octane number allows for a higher compression ratio in an engine, leading to improved combustion efficiency and power output while reducing engine knock and potential damage.[1] This guide provides a comparative overview of this compound against other widely used fuel additives, supported by experimental data and standardized testing methodologies.

Quantitative Performance Comparison

The effectiveness of a fuel additive in preventing engine knock is primarily measured by its Research Octane Number (RON) and Motor Octane Number (MON). RON correlates with low-speed, mild driving conditions, while MON is indicative of performance under high-speed, heavy-load conditions. The following table summarizes the available octane numbers for this compound and other common fuel additives.

Fuel AdditiveChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
This compound C10H22Data Not AvailableData Not Available
EthanolC2H5OH10889
MTBE (Methyl tert-butyl ether)C5H12O118101
TolueneC7H8120109
Iso-octane (2,2,4-Trimethylpentane)C8H18100100
n-HeptaneC7H1600

Experimental Protocols

The determination of RON and MON for gasoline and its components is governed by standardized test methods developed by ASTM International. These methods utilize a Cooperative Fuel Research (CFR) engine, a single-cylinder engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

This test method simulates fuel performance under mild, low-speed operating conditions.

Apparatus:

  • A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine.

Procedure:

  • The engine is operated at a constant speed of 600 rpm.

  • The fuel sample is introduced into the engine.

  • The compression ratio is adjusted until a standard level of knock intensity is achieved.

  • The knock intensity of the sample is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane with known octane numbers).

  • The RON of the sample is the octane number of the primary reference fuel that produces the same knock intensity.

Motor Octane Number (MON) - ASTM D2700

This test method evaluates fuel performance under more severe, high-speed, and high-temperature conditions.

Apparatus:

  • A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine.

Procedure:

  • The engine is operated at a higher speed of 900 rpm.

  • The fuel-air mixture is preheated to a specified temperature before entering the cylinder.

  • The compression ratio is adjusted to produce a standard level of knock intensity.

  • The knock intensity is compared against primary reference fuels.

  • The MON of the sample is the octane number of the primary reference fuel that matches the knock intensity under these conditions.

Logical Workflow for Fuel Additive Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of a potential fuel additive.

FuelAdditiveEvaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Comparison A Identify Potential Additive B Determine Physical & Chemical Properties A->B C Prepare Fuel Blends B->C D ASTM D2699 (RON) Test C->D E ASTM D2700 (MON) Test C->E F Collect RON & MON Data D->F E->F G Compare with Alternative Additives F->G H Evaluate Performance & Cost-Effectiveness G->H

Caption: Workflow for the evaluation of fuel additives.

Conclusion

While this compound is recognized as a branched-chain alkane with the potential to enhance the octane number of gasoline, a lack of publicly available, quantitative RON and MON data prevents a direct performance comparison with other common additives such as ethanol, MTBE, and toluene. The standardized ASTM D2699 and D2700 test methods provide a robust framework for generating this critical data. Further research to determine the specific octane numbers of this compound is necessary to fully assess its viability and competitive standing as a fuel additive in the market. Researchers in the field are encouraged to conduct these standardized tests to contribute to the public knowledge base on this and other novel fuel components.

References

Cross-Validation of Analytical Methods for 3-Ethyloctane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds (VOCs) is critical in various stages of pharmaceutical development and manufacturing, from residual solvent analysis to metabolite identification. 3-Ethyloctane, a branched-chain alkane, presents analytical challenges due to its volatility. This guide provides a comparative analysis of two common and powerful techniques for its quantification: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS).

This document outlines detailed experimental protocols for each method, presents a head-to-head comparison of expected performance based on established validation parameters, and provides visual workflows to aid in method selection and cross-validation procedures. The information herein is based on established principles for the analysis of analogous volatile hydrocarbons and is intended to guide researchers in developing and validating robust analytical methods.

Comparative Analysis of Key Analytical Techniques

The cross-validation of analytical methods is essential to ensure the accuracy, precision, and reliability of results.[1][2][3] This is particularly crucial when transferring a method between laboratories or when different analytical techniques are used within a single study.[1][2][3]

Method Principles

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique involves placing a sample in a sealed vial and heating it to allow volatile analytes, such as this compound, to partition into the gas phase (headspace) above the sample.[2][4][5] A portion of this headspace is then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[2][4][5]

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): In this method, an inert gas is bubbled (purged) through a liquid sample, stripping the volatile analytes from the matrix.[6][7][8] These analytes are then carried to an adsorbent trap where they are concentrated.[6][7][8] Subsequently, the trap is rapidly heated, desorbing the analytes into the GC-MS system for analysis.[6][7][8]

Expected Performance and Validation Parameters

The following table summarizes the expected performance characteristics of HS-GC-MS and P&T-GC-MS for the quantification of this compound, based on typical performance for C10-C12 hydrocarbons. These parameters are aligned with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[9]

Validation Parameter HS-GC-MS P&T-GC-MS ICH Q2(R2)/FDA Guideline Reference
Specificity/Selectivity High (Mass spectrometric detection provides high selectivity)High (Mass spectrometric detection provides high selectivity)Ability to assess the analyte unequivocally in the presence of other components.
Linearity (Correlation Coefficient, r²) Typically ≥ 0.995Typically ≥ 0.998A linear relationship between concentration and response over the analytical range.
Range (µg/L) 1 - 5000.1 - 100The interval between the upper and lower concentrations of the analyte with suitable precision, accuracy, and linearity.
Limit of Detection (LOD) (µg/L) ~0.5 - 1.0~0.05 - 0.1The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) (µg/L) ~1.0 - 2.5~0.1 - 0.5The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) 85 - 115%90 - 110%The closeness of the test results to the true value.
Precision (% RSD)
- Repeatability (Intra-day)≤ 10%≤ 5%Precision under the same operating conditions over a short interval of time.
- Intermediate Precision (Inter-day)≤ 15%≤ 10%Precision within-laboratory variations: different days, analysts, equipment, etc.
Robustness Moderate (Sensitive to changes in equilibration temperature and time)High (Less sensitive to minor variations in sample matrix)The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols that would require optimization for the specific analysis of this compound.

Headspace GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh or pipette a defined amount of the sample matrix (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

    • If the sample is solid, add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve or suspend the sample.

    • Add an appropriate internal standard (e.g., d-labeled this compound or a similar non-interfering alkane) to each vial.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • HS Autosampler Conditions:

    • Vial Equilibration Temperature: 80 - 120 °C (to be optimized)

    • Vial Equilibration Time: 15 - 30 minutes (to be optimized)

    • Loop Temperature: 100 - 140 °C

    • Transfer Line Temperature: 110 - 150 °C

    • Injection Volume: 1 mL of headspace gas

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Inlet Temperature: 250 °C (Split mode, ratio 10:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-300, or Selected Ion Monitoring (SIM) for target ions of this compound (e.g., m/z 57, 71, 85, 113, 156).

Purge and Trap GC-MS Protocol
  • Sample Preparation:

    • Place 5 mL of the liquid sample into a purge tube. For solid samples, a specific amount of solid is mixed with reagent water in the purge tube.

    • Add an internal standard to the sample.

  • P&T Concentrator Conditions:

    • Purge Gas: Helium or Nitrogen

    • Purge Flow: 40 mL/min

    • Purge Time: 11 minutes

    • Trap Material: A multi-bed trap (e.g., Tenax/silica gel/carbon molecular sieve) is suitable for a wide range of VOCs.

    • Desorb Temperature: 250 °C

    • Desorb Time: 2 minutes

    • Bake Temperature: 270 °C

    • Bake Time: 5 minutes

  • GC-MS Conditions:

    • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., Rtx-VMS or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 5 minutes

      • Ramp 1: 8 °C/min to 160 °C

      • Ramp 2: 20 °C/min to 250 °C

      • Hold: 3 minutes at 250 °C

    • Inlet Temperature: 250 °C

    • MS Parameters: Same as HS-GC-MS protocol.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose and Scope select_methods Select Methods for Comparison (e.g., HS-GC-MS vs. P&T-GC-MS) define_purpose->select_methods define_protocol Define Cross-Validation Protocol select_methods->define_protocol set_criteria Set Acceptance Criteria (% Difference, Statistical Tests) define_protocol->set_criteria prep_samples Prepare Identical Sample Sets (Spiked & Real Matrix) set_criteria->prep_samples analyze_m1 Analyze Samples with Method 1 prep_samples->analyze_m1 analyze_m2 Analyze Samples with Method 2 prep_samples->analyze_m2 compare_data Compare Datasets analyze_m1->compare_data analyze_m2->compare_data stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->stat_analysis compare_data->stat_analysis check_criteria Check Against Acceptance Criteria stat_analysis->check_criteria investigate Investigate Discrepancies check_criteria->investigate Fail equivalent Methods are Equivalent check_criteria->equivalent Pass not_equivalent Methods are Not Equivalent investigate->not_equivalent

Caption: Workflow for Cross-Validation of Analytical Methods.

MethodSelection start Start: Need to Quantify This compound sensitivity Required LOQ? start->sensitivity matrix Sample Matrix? sensitivity->matrix Low ( > 1 µg/L ) pt_gcms P&T-GC-MS sensitivity->pt_gcms High ( < 1 µg/L ) throughput High Sample Throughput Needed? matrix->throughput Solid or Viscous Liquid matrix->pt_gcms Aqueous hs_gcms HS-GC-MS throughput->hs_gcms Yes throughput->pt_gcms No

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The choice between HS-GC-MS and P&T-GC-MS for the quantification of this compound depends on the specific requirements of the analysis. P&T-GC-MS generally offers superior sensitivity, making it the method of choice for trace-level analysis.[10] Conversely, HS-GC-MS is often faster, requires less sample handling, and is more suitable for solid or highly viscous samples, making it ideal for high-throughput screening.[6]

Regardless of the chosen method, a thorough validation according to ICH and FDA guidelines is imperative to ensure data integrity and regulatory compliance.[9] The cross-validation of these methods, as outlined in this guide, will provide a high degree of confidence in the analytical results, ensuring that the data is reliable, reproducible, and fit for its intended purpose.

References

A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of gas chromatography columns from leading manufacturers for the analysis of a wide range of alkanes, supported by experimental data and detailed protocols to guide researchers, scientists, and drug development professionals.

The separation of alkanes by gas chromatography (GC) is a fundamental analytical technique in various scientific disciplines, including petrochemical analysis, environmental monitoring, and pharmaceutical development. The choice of GC column is a critical factor that dictates the resolution, efficiency, and overall quality of the separation. This guide provides a comprehensive evaluation of the performance of different GC columns for alkane separation, presenting a side-by-side comparison of key performance metrics and detailed experimental methodologies.

Principles of GC Column Selection for Alkane Analysis

The separation of non-polar alkanes is primarily governed by the "like dissolves like" principle, making non-polar stationary phases the industry standard.[1] On these columns, alkanes are separated predominantly by their boiling points, with lower boiling point compounds eluting first.[1] Key parameters to consider when selecting a GC column for alkane analysis include the stationary phase, column dimensions (internal diameter, film thickness, and length), and the specific range of alkanes being analyzed.

For very volatile, low-boiling-point alkanes (typically C1-C10), Porous Layer Open Tubular (PLOT) columns are often the preferred choice due to their high retention and selectivity. For a broader range of alkanes, including higher molecular weight compounds, wall-coated open tubular (WCOT) columns with non-polar stationary phases are ideal.

Comparative Performance of GC Columns

Achieving optimal separation of a complex mixture of alkanes requires careful consideration of the GC column's characteristics. While many manufacturers offer columns with nominally similar stationary phases, subtle differences in manufacturing processes can lead to variations in performance. The following table summarizes the performance of three commonly used non-polar GC columns from different manufacturers for the separation of a standard mixture of C7 to C40 n-alkanes.

ColumnStationary PhaseDimensionsAvg. Peak Asymmetry (C20)Resolution (C39/C40)
Restek Rxi®-1ms 100% Dimethyl Polysiloxane30 m x 0.25 mm ID, 0.25 µm1.11.8
Agilent DB-1ms 100% Dimethyl Polysiloxane30 m x 0.25 mm ID, 0.25 µm1.21.7
Phenomenex ZB-1ms 100% Dimethyl Polysiloxane30 m x 0.25 mm ID, 0.25 µm1.11.8

Note: This data is compiled from publicly available application notes and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Reproducible and reliable results in GC analysis of alkanes are contingent on a well-defined experimental protocol. The following methodology provides a robust starting point for the separation of a broad range of alkanes.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., Restek Rxi®-1ms, Agilent DB-1ms, or Phenomenex ZB-1ms).

  • Injector: Split/splitless inlet.

  • Data System: Agilent OpenLab CDS or equivalent.

GC Parameters:

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 300 °C.

  • Injection Mode: Split, 100:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 320 °C.

    • Hold at 320 °C for 10 minutes.

  • Detector: FID.

  • Detector Temperature: 325 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Sample Preparation: A standard solution of n-alkanes (C7-C40) in a suitable solvent such as hexane (B92381) or cyclohexane (B81311) at a concentration of 50-100 ppm for each component.

Logical Workflow for GC Column Selection and Alkane Analysis

The following diagram illustrates the logical workflow from sample consideration to data analysis in a typical GC-based alkane separation experiment.

GC_Alkane_Analysis_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample_Consideration Sample Consideration (Alkane Range, Concentration) Column_Selection Column Selection (Stationary Phase, Dimensions) Sample_Consideration->Column_Selection GC_Setup GC Method Setup (Oven Program, Flow Rate) Column_Selection->GC_Setup Sample_Prep Sample Preparation (Dissolution, Dilution) Injection Sample Injection Sample_Prep->Injection GC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Workflow for GC-based alkane analysis.

Conclusion

The selection of an appropriate GC column is paramount for achieving high-resolution separation of alkanes. Non-polar columns, particularly those with a 100% dimethylpolysiloxane stationary phase, are well-suited for this application. While columns from different manufacturers with similar specifications generally provide comparable performance, it is recommended to perform in-house validation for specific applications to ensure optimal results. The detailed experimental protocol and logical workflow provided in this guide serve as a valuable resource for researchers and scientists to develop and optimize their GC methods for alkane analysis.

References

Comparative Analysis of the Biological Activity of 3-Ethyloctane and Other Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3-Ethyloctane with other volatile organic compounds (VOCs), supported by experimental data and detailed methodologies. While direct biological data for this compound is limited in publicly available research, this guide extrapolates and compares its potential activities based on studies of structurally similar branched alkanes and other VOCs.

Executive Summary

This compound, a branched-chain alkane, is a volatile organic compound found in sources such as seaweed.[1] While its primary industrial applications are as a fuel additive and solvent, its structural characteristics suggest potential biological activities, including antimicrobial, antifungal, and insecticidal effects. The lipophilic nature of alkanes allows them to interact with and disrupt cell membranes, which is believed to be a primary mechanism of their biological action. This guide will compare the known activities of various VOCs to provide a predictive framework for the potential biological profile of this compound.

Data Presentation: Comparative Biological Activities of Volatile Organic Compounds

The following tables summarize the biological activities of various VOCs, providing a basis for estimating the potential activity of this compound.

Table 1: Comparative Antimicrobial Activity of Selected VOCs

CompoundClassTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference(s)
This compound (Predicted) Branched AlkaneGram-positive & Gram-negative bacteria--
n-Decanen-AlkaneStaphylococcus aureus>1000 µg/mLGeneral alkane data
LimoneneTerpeneEscherichia coli, Staphylococcus aureus250-500 µg/mL[2]
LinaloolTerpene AlcoholCandida albicans, Escherichia coli125-250 µg/mL[2]
ThymolPhenolicBroad spectrum50-200 µg/mL[2]

Table 2: Comparative Antifungal Activity of Selected VOCs

CompoundClassTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference(s)
This compound (Predicted) Branched AlkaneVarious fungi--
n-Decanen-AlkaneAspergillus niger>1000 µg/mLGeneral alkane data
CitralAldehydeCandida albicans64 µg/mL[3]
EugenolPhenolicCandida albicans125 µg/mL[4]
CarvacrolPhenolicAspergillus flavus100 µg/mL[4]

Table 3: Comparative Insecticidal Activity of Selected VOCs

CompoundClassTarget Organism(s)LC50 / LD50Reference(s)
This compound (Predicted) Branched AlkaneVarious insects--
Heptacosanen-AlkanePlutella xylostella1.58 µ g/larva (LD50)[5]
Hexacosanen-AlkanePlutella xylostella2.58 µ g/larva (LD50)[5]
1,8-CineoleMonoterpenoidAedes aegypti43 ppm (LC50)
CarvacrolPhenolicCallosobruchus maculatus3.57 µL/L air (LC50)[6]

Table 4: Comparative Cytotoxicity of Selected VOCs

CompoundClassCell Line(s)IC50Reference(s)
This compound (Predicted) Branched AlkaneVarious mammalian cell lines--
n-Hexanen-AlkaneVERO, HEK293>100 µg/mL[7]
TolueneAromatic HydrocarbonA549, HepG214216-17721 ppm[8][9]
XyleneAromatic HydrocarbonA549, HepG26847-7453 ppm[8][9]
FormaldehydeAldehydeA549, HepG2305-524 ppm[8][9]

Experimental Protocols

Detailed methodologies for assessing the biological activity of volatile compounds are provided below. These protocols are designed to be adaptable for testing this compound.

Antimicrobial Susceptibility Testing: Vapor Phase Assay

This method is adapted for testing the antimicrobial activity of volatile compounds.[10][11][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a volatile compound against pathogenic bacteria in the vapor phase.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper discs (6 mm)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.

  • Place a sterile filter paper disc in the center of the lid of the Petri dish.

  • Apply a known volume of the test compound (e.g., 5, 10, 20 µL of this compound) to the filter paper disc.

  • Invert the agar plate and place it over the lid, ensuring a seal to create a closed environment.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around the area directly below the filter paper disc.

  • The MIC is the lowest concentration of the compound that results in a visible zone of inhibition.

Diagram of Experimental Workflow:

Antimicrobial_Vapor_Phase_Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Streak Inoculum on MHA Plate A->B C Apply Test Compound to Filter Disc in Lid D Invert and Seal Plate over Lid C->D E Incubate at 37°C for 18-24h F Measure Zone of Inhibition E->F

Antimicrobial Vapor Phase Assay Workflow
Antifungal Susceptibility Testing: Volatile Contact Assay

This protocol is designed to assess the antifungal properties of volatile compounds.[13]

Objective: To determine the EC50 (50% effective concentration) of a volatile compound against pathogenic fungi.

Materials:

  • Test compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Potato Dextrose Agar (PDA)

  • Sterile dual-plate Petri dishes or sealed standard Petri dishes

  • Micropipette

Procedure:

  • Prepare a fungal spore suspension or a standardized yeast cell suspension.

  • Inoculate the center of a PDA plate with a small aliquot (e.g., 5 µL) of the fungal suspension.

  • In a separate, smaller Petri dish lid or a designated compartment in a dual-plate dish, place a sterile filter paper disc.

  • Apply a range of concentrations of the test compound to the filter paper discs.

  • Assemble the plates in a way that the fungal culture is in a shared airspace with the volatile compound but not in direct contact. Seal the plates with parafilm.

  • Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a period sufficient for fungal growth in the control plates (typically 48-72 hours).

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC50 value.

Insecticidal Activity: Fumigation Assay

This method is used to evaluate the insecticidal activity of volatile compounds against stored-product pests or other suitable insect models.[14][15][16]

Objective: To determine the lethal concentration (LC50) of a volatile compound for a target insect species.

Materials:

  • Test compound

  • Target insects (e.g., Tribolium castaneum, Sitophilus oryzae)

  • Airtight glass containers (e.g., desiccators or sealed jars)

  • Filter paper

  • Small cages or vials to hold the insects

Procedure:

  • Place a piece of filter paper at the bottom of the airtight container.

  • Apply a specific amount of the test compound onto the filter paper to achieve a desired concentration in the air volume of the container.

  • Place a known number of insects (e.g., 20 adults) in a small, ventilated container (e.g., a vial with a mesh lid) to prevent direct contact with the treated filter paper.

  • Place the insect container inside the airtight chamber and seal it immediately.

  • Maintain the chambers at a constant temperature and humidity (e.g., 25-27°C and 60-70% RH).

  • Record insect mortality at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • A control group with no test compound should be run in parallel.

  • Calculate the LC50 value using probit analysis or other appropriate statistical methods.

Cytotoxicity Assay: MTT Assay for Volatile Compounds

This protocol is adapted to assess the cytotoxicity of volatile compounds on mammalian cell lines.[5][17][18][19][20]

Objective: To determine the IC50 (50% inhibitory concentration) of a volatile compound on cultured mammalian cells.

Materials:

  • Test compound

  • Mammalian cell line (e.g., A549, HepG2, or primary cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium. Due to the volatile nature, it is recommended to perform the assay in sealed plates or use a specialized exposure system to maintain the concentration of the compound.

  • Replace the old medium with the medium containing the test compound.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many non-polar VOCs, including branched alkanes like this compound, is the disruption of cellular membranes.[21] Their lipophilic nature allows them to intercalate into the lipid bilayer, altering its fluidity, permeability, and the function of membrane-embedded proteins.[21] This non-specific mechanism can lead to a cascade of downstream effects.

Diagram of a a plausible signaling pathway:

Signaling_Pathway VOC Volatile Organic Compound (e.g., this compound) Membrane Cell Membrane VOC->Membrane Disruption Membrane Disruption (Altered Fluidity & Permeability) Membrane->Disruption Ion Ion Channel Dysfunction Disruption->Ion Homeostasis Loss of Ion Homeostasis Ion->Homeostasis Apoptosis Apoptosis Homeostasis->Apoptosis

Proposed Mechanism of VOC-Induced Cytotoxicity

More specific signaling pathways may be affected depending on the compound and the cell type. For instance, some VOCs have been shown to induce oxidative stress, leading to the activation of stress-response pathways. However, specific data on the interaction of this compound with intracellular signaling cascades is currently unavailable.

Conclusion

While direct experimental data on the biological activity of this compound is sparse, its structural similarity to other biologically active alkanes suggests a potential for antimicrobial, antifungal, and insecticidal properties. The primary mechanism is likely the disruption of cell membrane integrity. The provided experimental protocols offer a framework for the systematic evaluation of this compound's biological effects in comparison to other VOCs. Further research is warranted to fully characterize the biological profile of this compound and to explore its potential applications in the fields of medicine and agriculture.

References

Safety Operating Guide

Proper Disposal of 3-Ethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 3-Ethyloctane, a flammable alkane used in various laboratory applications. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This information is intended to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Immediate Safety and Hazard Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1] All sources of ignition, such as open flames and spark-producing equipment, must be eliminated from the handling and storage areas.[1] In the event of skin or eye contact, flush the affected area with water for at least 15 minutes.[1] For detailed first-aid measures, consult the Safety Data Sheet (SDS). Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn when handling this chemical.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to inform safe handling and disposal procedures.

PropertyValue
CAS Number5881-17-4
Molecular FormulaC₁₀H₂₂
Boiling Point166.6 - 168 °C
Flash Point38.2 °C
Density~0.7 g/cm³

Operational Disposal Plan

The disposal of this compound is regulated as a hazardous waste due to its flammability. It is illegal and unsafe to dispose of flammable liquids down the drain or in regular trash.[2][3] The primary method for disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste - this compound."

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing and reactions.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container must be chemically compatible with hydrocarbons.

    • The container should be kept tightly closed except when adding waste to prevent the release of flammable vapors.[1]

    • Ensure the container is marked with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.

    • The storage area should be away from heat, sparks, and open flames.

    • Follow all institutional and regulatory guidelines for the maximum allowable volume of hazardous waste and the maximum accumulation time.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with an accurate description of the waste, including the chemical name and quantity.

    • Ensure that the transport of the waste to the disposal facility is conducted in compliance with Department of Transportation (DOT) regulations for hazardous materials.[4][5]

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the above disposal steps into its methodology to ensure a seamless and safe workflow from experiment initiation to waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Off-Site Disposal cluster_compliance Compliance A Experiment Produces This compound Waste B Segregate from Incompatible Wastes A->B Step 1 C Collect in Labeled, Compatible Container B->C Step 2 D Store in Designated Hazardous Waste Area C->D Step 3 E Contact EHS or Licensed Contractor D->E Step 4 F Prepare for Transportation (DOT Regs) E->F Step 5 G Proper Disposal by Licensed Facility F->G Step 6 H Maintain Disposal Records G->H Step 7

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Ethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Ethyloctane in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

I. Immediate Safety and Hazard Information

Key Hazards:

  • Flammable Liquid: Poses a fire hazard when exposed to heat, sparks, or open flames.[1][2]

  • Potential for Irritation: May cause irritation upon contact with skin, eyes, or the respiratory tract.[3]

II. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Recommended PPE Key Considerations
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected before use.[3] Change gloves immediately if contaminated, torn, or punctured.
Eye and Face Protection Tightly fitting safety goggles with side-shields.A face shield may be required for splash hazards.
Skin and Body Protection Fire/flame resistant and impervious clothing (e.g., lab coat).Ensure clothing provides full coverage.
Respiratory Protection Use in a well-ventilated area. A full-face respirator is recommended if exposure limits are exceeded or if ventilation is inadequate.[3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection start Start: Handling this compound task Assess Task and Potential Exposure start->task hand_protection Wear Chemical-Resistant Gloves (e.g., Nitrile) task->hand_protection eye_protection Wear Safety Goggles with Side Shields task->eye_protection body_protection Wear Flame-Resistant Lab Coat task->body_protection ventilation_check Is the area well-ventilated? hand_protection->ventilation_check eye_protection->ventilation_check body_protection->ventilation_check fume_hood Work in a Fume Hood ventilation_check->fume_hood Yes respirator Consider Full-Face Respirator ventilation_check->respirator No end Proceed with Task Safely fume_hood->end respirator->end

Caption: PPE selection workflow for handling this compound.

III. Operational and Disposal Plans

A. Handling and Storage Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[3][4] Use non-sparking tools.[3][4]

  • Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup.

  • Personal Hygiene: Avoid contact with skin and eyes.[3][4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

B. Spill Control and Cleanup

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Workflow

This diagram outlines the step-by-step procedure for responding to a this compound spill.

Spill_Response start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe ignite Eliminate ignition sources ppe->ignite contain Contain the spill with absorbent material ignite->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a sealed container for disposal collect->dispose clean Clean the spill area dispose->clean report Report the incident clean->report end End report->end

Caption: Logical workflow for handling a this compound spill.

C. Disposal Plan

  • Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a suitable, sealed, and properly labeled container.[3]

  • Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain. Contact your institution's environmental health and safety department for specific disposal procedures.

IV. First Aid Measures

Immediate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air.[3] If breathing is difficult, administer oxygen.[3] Seek medical attention if symptoms persist.[3]
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[3]

V. Quantitative Data

The following table summarizes the available physical and chemical properties of this compound.

Property Value
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol [1]
Boiling Point 166.6 °C at 760 mmHg[3]
Flash Point 38.2 °C[3]
Vapor Pressure 2.3 ± 0.1 mmHg at 25°C[3]
GHS Hazard Statement H225: Highly flammable liquid and vapor[2]
Toxicity (LD50/LC50) Data not available
Occupational Exposure Limits Data not available[4]

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) for this compound before use and follow all institutional safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.